Leupeptin (hemisulfate)
Description
Historical Context and Discovery of Leupeptin (B1674832)
The discovery of leupeptin dates back to 1969 when it was isolated from the fermentation extracts of Streptomyces species. google.comnih.gov This finding was a result of systematic screening for antiproteolytic activity in microbial products. google.com Early research quickly identified its peptide nature and the presence of a terminal aldehyde group, a feature crucial for its inhibitory mechanism. sigmaaldrich.comnih.gov Leupeptin was initially found as a mixture of two primary forms, acetyl-L-leucyl-L-leucyl-L-argininal (Ac-LLR-al) and a propionyl variant, with the acetyl form being the more commonly used in research. sigmaaldrich.com
Significance of Leupeptin in Elucidating Protease Functions
Leupeptin's broad-spectrum inhibitory activity has made it an essential tool for elucidating the complex roles of proteases in various biological processes. chemimpex.com When cells are lysed for experimental studies, proteases are released and can degrade the proteins of interest, compromising the results. wikipedia.org The addition of leupeptin to lysis buffers helps to preserve protein integrity, allowing for accurate analysis. chemimpex.com
Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the serine or the thiol group of the cysteine in the active site of the protease. sigmaaldrich.com This reversible, competitive inhibition has been instrumental in studying a variety of proteases, including:
Calpains: Leupeptin is a well-known inhibitor of calpains, a family of calcium-activated proteases involved in processes like cell death. nih.govcephamls.com
Cathepsins: It effectively inhibits several cathepsins, such as cathepsin B, H, and L, which are lysosomal proteases. nih.govcephamls.com
Trypsin and Plasmin: Leupeptin shows strong inhibition against these serine proteases. wikipedia.org
The specificity of leupeptin allows researchers to dissect the functions of particular protease families in cellular pathways such as apoptosis, signal transduction, and protein turnover. chemimpex.combiosynth.com
Scope and Research Trajectory of Leupeptin Studies
Initial research on leupeptin focused on its isolation, structural elucidation, and basic inhibitory properties. google.comjst.go.jp Over the years, the scope of leupeptin studies has expanded significantly. Scientists have investigated its potential therapeutic applications, for instance, in studies related to muscular dystrophy and neurodegenerative diseases. chemimpex.comnih.govnih.gov
Recent research has delved into the biosynthesis of leupeptin, identifying the gene clusters responsible for its production in bacteria. google.comgenscript.com This has opened avenues for the heterologous production of leupeptin and its analogs through genetic engineering. google.com Furthermore, leupeptin continues to be a critical reagent in proteomics and molecular biology, aiding in the study of protein-protein interactions and post-translational modifications. chemimpex.comcephamls.com The development of synthetic leupeptin analogs is also an active area of research, aiming to create more potent and selective protease inhibitors. nih.gov
Interactive Data Table: Inhibitory Activity of Leupeptin
This table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of leupeptin against various proteases, as reported in the literature.
| Protease | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | References |
| Trypsin | 3.5 nM | - | wikipedia.org |
| Plasmin | 3.4 nM | - | wikipedia.org |
| Cathepsin B | 4.1 nM, 6 nM | - | wikipedia.orgcaymanchem.com |
| Calpain | 10 nM | - | caymanchem.com |
| Kallikrein | - | 19 µM | caymanchem.com |
| SARS-CoV-2 Mpro | - | 127.2 µM | asm.orgnih.gov |
| Cathepsin A | - | 1680 µg/mL | sigmaaldrich.com |
| Cathepsin D | - | > 250 µg/mL | sigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C21H42N6O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;methane |
InChI |
InChI=1S/C20H38N6O4.CH4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H4/t15-,16-,17-;/m0./s1 |
InChI Key |
IFVIKMURCAIIFV-FRKSIBALSA-N |
Isomeric SMILES |
C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origin of Product |
United States |
Origin and Biosynthesis Pathways of Leupeptin
Microbial Production and Fermentation Processes
Leupeptin (B1674832) is a secondary metabolite produced by a variety of microorganisms. nih.gov It was initially identified and is most famously produced by bacteria belonging to the genus Streptomyces, a member of the Actinomycetes. ebi.ac.ukwikipedia.org Various species, including Streptomyces roseus, Streptomyces lavendulae, and Streptomyces griseus, are known producers. google.comasm.orgnih.gov More recently, a family of leupeptins has been identified in pathogenic Gammaproteobacteria, such as Photorhabdus, Xenorhabdus, and Klebsiella species. ebi.ac.ukresearchgate.net Research has also shown that plant-symbiotic actinomyces can produce leupeptin, which can then be found within the medicinal plants they associate with. asm.orgnih.gov
The production of leupeptin is typically achieved through fermentation processes. google.com The composition of the fermentation medium can significantly influence the yield. For instance, in cultures of Streptomyces lavendulae, the addition of lysine (B10760008) to the growth medium was found to stimulate leupeptin production, increasing the yield from 200 µg/ml to 1400 µg/ml. nih.gov A specific medium has also been developed for the fermentation of Streptomyces roseus ATCC 31245 to enhance leupeptin production. biorxiv.org
| Microorganism | Class | Fermentation Medium Component/Stimulant | Reported Effect | Reference |
|---|---|---|---|---|
| Streptomyces roseus | Actinomycetes | Glucose, NH₄NO₃, MgSO₄, KCl, L-leucine, L-arginine, glycine, casamino acids, yeast extract | Supports leupeptin production | biorxiv.org |
| Streptomyces lavendulae | Actinomycetes | Lysine | Stimulated production from 200 µg/ml to 1400 µg/ml | nih.gov |
| Photorhabdus luminescens | Gammaproteobacteria | Lysogeny broth (LB) medium | Confirmed leupeptin production | researchgate.netresearchgate.net |
| Xenorhabdus nematophila | Gammaproteobacteria | Lysogeny broth (LB) medium | Confirmed leupeptin production | researchgate.net |
| Klebsiella oxytoca | Gammaproteobacteria | Not specified | Biosynthetic pathway identified in clinical isolates | ebi.ac.uk |
The biosynthesis of leupeptin utilizes precursors such as L-leucine, L-arginine, and acetyl-CoA. google.comnih.gov Early studies on Streptomyces roseus suggested that the biosynthetic machinery involved a non-ribosomal peptide synthase (NRPS) system. google.com However, subsequent research has revealed different evolutionary paths for leupeptin synthesis. In Gammaproteobacteria, the pathway does not rely on a canonical NRPS. Instead, it involves a gene cluster, termed the leup operon, which encodes for discretely expressed ligases and accessory enzymes. ebi.ac.ukresearchgate.netresearchgate.net This operon includes genes leupA and leupC (ligases), leupB (a dual-function reductase-ligase), and leupD (an acetyltransferase). researchgate.net
In contrast, the biosynthetic gene cluster (BGC) in Streptomyces is rich in NRPS genes, indicating a separate evolutionary origin for the production of the same compound. biorxiv.org A key step in the biosynthesis in Streptomyces is the reduction of the precursor, leupeptin acid (which has a C-terminal carboxyl group), to the final aldehyde form. nih.gov This reaction is catalyzed by the enzyme leupeptin acid reductase, a process that requires ATP and NADPH. nih.govnih.gov
Isolation and Purification Methodologies
Following fermentation, leupeptin must be isolated from the culture filtrate and purified. nih.gov Early characterization efforts relied on the fractionation and purification of protein extracts from Streptomyces roseus cultures. google.com Over time, more refined methods have been developed to improve both the purity and recovery of the compound.
An improved purification scheme reported for leupeptin from Streptomyces lavendulae culture filtrates demonstrates a robust methodology for obtaining the inhibitor with high purity and good yields. nih.gov While the specific steps of this proprietary scheme are detailed in the original research, purification protocols for microbial metabolites like leupeptin generally involve a series of chromatographic techniques. These can include ion-exchange chromatography, and high-performance liquid chromatography (HPLC), which is also a standard method for confirming the identity and purity of the final product. asm.orgnih.govbiorxiv.org
| Enzyme/Gene | Function | Organism(s) | Cofactors/Precursors | Reference |
|---|---|---|---|---|
| Leupeptin Acid Reductase | Reduces leupeptin acid to leupeptin (aldehyde) | Streptomyces roseus | ATP, NADPH | nih.govnih.gov |
| Leupeptin Acid Synthetase | Synthesizes leupeptin acid | Streptomyces roseus | Acetyl-CoA, L-leucine, L-arginine | google.comnih.gov |
| leupA, leupC (ligases) | Peptide bond formation | Gammaproteobacteria (e.g., Photorhabdus) | Amino acid precursors | researchgate.netresearchgate.net |
| leupB (reductase-ligase) | Peptide bond formation and reduction | Gammaproteobacteria (e.g., Photorhabdus) | Amino acid precursors | researchgate.netresearchgate.net |
| leupD (acetyltransferase) | Forms Ac-Leu starter unit | Gammaproteobacteria (e.g., Photorhabdus) | Acetyl-CoA, Leucine | researchgate.net |
| Non-Ribosomal Peptide Synthase (NRPS) genes | Directs synthesis of leupeptin | Streptomyces | Amino acid precursors | biorxiv.org |
Heterologous Expression Systems for Leupeptin Production
The discovery and characterization of the leupeptin biosynthetic gene clusters have enabled its production in heterologous hosts. google.comwipo.int This approach offers an alternative to fermentation by native producers, potentially allowing for higher yields and simplified purification processes. Both the Streptomyces and Gammaproteobacteria gene clusters have been successfully expressed in Escherichia coli. biorxiv.orgresearchgate.net
For example, the leup operon from Photorhabdus was cloned and expressed in E. coli BL21(DE3), which resulted in the successful production of leupeptin A. researchgate.net Similarly, the putative leupeptin BGC from S. roseus ATCC 31245 was cloned into a cosmid vector and expressed in E. coli, leading to detectable production of the inhibitor. biorxiv.org The ability to produce leupeptin in a well-characterized host like E. coli not only provides a scalable production platform but also facilitates synthetic biology approaches to create novel variants of the inhibitor. google.com
Molecular Mechanisms of Protease Inhibition by Leupeptin
Reversible Inhibition Kinetics and Binding Dynamics
Leupeptin (B1674832) functions as a reversible, competitive, and tight-binding inhibitor. serva.deebi.ac.uk Its mechanism of action involves a two-step process. oup.comnih.gov The initial step is the rapid formation of a non-covalent enzyme-inhibitor complex (Complex I), which is then followed by a slower, reversible covalent modification to form a more stable complex (Complex II). oup.comnih.gov
| Enzyme | Inhibition Constant (Ki) |
| Trypsin | 3.5 nM wikipedia.orgebi.ac.uk |
| Plasmin | 3.4 nM wikipedia.orgebi.ac.uk |
| Cathepsin B | 4.1 nM wikipedia.orgebi.ac.uk |
This table displays the inhibition constants (Ki) of Leupeptin for various proteases.
Covalent Adduct Formation with Active Site Residues
The cornerstone of leupeptin's inhibitory mechanism is the covalent bond it forms with the catalytic residue in the active site of the protease. vulcanchem.comsigmaaldrich.com The C-terminal aldehyde group of leupeptin is crucial for this interaction. vulcanchem.comnih.gov
Serine Proteases: In the active site of serine proteases like trypsin, the aldehyde group of leupeptin reacts with the hydroxyl group of the catalytic serine residue (Ser195 in trypsin). vulcanchem.comsigmaaldrich.com This reaction forms a covalent hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. oup.comnih.govnih.gov
Cysteine Proteases: A similar mechanism occurs with cysteine proteases, such as papain and cathepsin S. serva.devulcanchem.comsigmaaldrich.com Here, the electrophilic aldehyde carbon of leupeptin is attacked by the sulfur atom of the active site cysteine residue (Cys25 in papain), forming a covalent thiohemiacetal adduct. nih.govmdpi.comscbt.com This covalent modification effectively blocks the catalytic activity of the enzyme.
Structural Basis of Enzyme-Leupeptin Complex Formation
X-ray crystallographic studies of leupeptin in complex with various proteases have provided detailed atomic-level insights into its binding mode.
Trypsin-Leupeptin Complex: The crystal structure of the bovine trypsin-leupeptin complex reveals the formation of a covalent hemiacetal bond between the aldehyde of leupeptin and the Ser195 hydroxyl group. nih.gov The structure shows that the backbone of leupeptin forms an antiparallel β-sheet with the enzyme, stabilized by hydrogen bonds. researchgate.net The argininal (B8454810) side chain is buried in the S1 pocket, forming a salt bridge with Asp189. researchgate.net A water molecule often occupies the oxyanion hole, further stabilizing the complex. researchgate.netmpg.de
Papain-Leupeptin Complex: The crystal structure of the papain-leupeptin complex, determined at a resolution of 2.1 Å, confirms the formation of a covalent thiohemiacetal adduct between the inhibitor's 'carbonyl' carbon and the sulfur atom of Cys25. nih.gov The inhibitor binds to the S subsites, and its 'carbonyl' oxygen atom is positioned in the oxyanion hole, forming hydrogen bonds with the backbone amides of Gln19 and Cys25. nih.govproteopedia.org The interactions are predominantly hydrophobic, involving residues such as tyrosine, tryptophan, and valine. proteopedia.org
Spectroscopic techniques have been instrumental in characterizing the binding of leupeptin to proteases and understanding the structural changes that occur upon complex formation.
Mass spectrometry (MS) has been used to confirm the identity of leupeptin and its modified forms. For example, the oxidized (leupeptin acid) and reduced (leupeptin alcohol) forms show distinct molecular weights, with the natural aldehyde form having a mass-to-charge ratio (m/z) of 427. nih.gov The oxidized and reduced forms exhibit significantly lower inhibitory activity, underscoring the importance of the aldehyde group. nih.gov
Fluorescence and UV-visible spectroscopy, often in conjunction with molecular docking studies, have been employed to investigate the interaction of leupeptin with proteins like human serum albumin. dntb.gov.ua These studies can provide information on binding affinities, conformational changes, and the nature of the binding forces involved. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structural details of the enzyme-inhibitor complex in solution, complementing the static picture provided by X-ray crystallography.
Enzymatic Specificity and Target Spectrum Profiling of Leupeptin
Inhibition of Serine Proteases
Leupeptin (B1674832) is recognized as a potent inhibitor of a specific subset of serine proteases, particularly those with trypsin-like activity. ebi.ac.uktaylorandfrancis.com Its interaction is characterized by the formation of a reversible covalent bond. serva.de
Research has consistently demonstrated that leupeptin effectively inhibits trypsin-like serine proteases. Its targets in this category include trypsin, the blood-clot-dissolving enzyme plasmin, and kallikrein. ebi.ac.ukwikipedia.orgserva.dethermofisher.kr The inhibition is potent, with reported inhibition constants (Kᵢ) in the low nanomolar range for both trypsin and plasmin, highlighting a strong binding affinity. ebi.ac.ukwikipedia.org The crystal structure of leupeptin bound to the active site of trypsin has been resolved, providing a detailed view of the molecular interactions. wikipedia.org
In stark contrast to its effect on trypsin-like enzymes, leupeptin shows little to no inhibitory activity against chymotrypsin-like serine proteases. serva.deroche.com Multiple studies have confirmed that it does not inhibit α-chymotrypsin. ebi.ac.ukwikipedia.orgroche.com While direct data on leupeptin's effect on Cathepsin G is limited, the established lack of chymotrypsin (B1334515) inhibition suggests a specificity dictated by the enzyme's substrate-binding pocket, which differs significantly between trypsin-like and chymotrypsin-like proteases. For instance, in studies of Cathepsin G, the related peptide aldehyde chymostatin (B1668925) is often used as a reference inhibitor instead of leupeptin. nih.gov
| Enzyme | Class | Inhibition Status | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Trypsin | Trypsin-like | Inhibited | 3.5 nM ebi.ac.ukwikipedia.org |
| Plasmin | Trypsin-like | Inhibited | 3.4 nM ebi.ac.ukwikipedia.org |
| Kallikrein | Trypsin-like | Inhibited | Not Reported |
| α-Chymotrypsin | Chymotrypsin-like | Not Inhibited | N/A ebi.ac.ukwikipedia.orgserva.de |
| Cathepsin G | Chymotrypsin-like | Not Reported/Likely Not Inhibited | N/A |
Trypsin-like Serine Proteases (e.g., Trypsin, Plasmin)
Inhibition of Cysteine Proteases
Leupeptin is a broad-spectrum inhibitor of many, but not all, cysteine proteases. nih.govmedchemexpress.com Its inhibitory action is crucial in experimental settings for preventing the degradation of target proteins by this large class of enzymes. wikipedia.org
Leupeptin demonstrates significant inhibitory activity against the papain superfamily of cysteine proteases. This includes the lysosomal cathepsins, such as Cathepsin B, Cathepsin L, and Cathepsin H. ebi.ac.uknih.gov The inhibition of Cathepsin B is particularly potent, with a reported Kᵢ value of 4.1 nM. ebi.ac.ukwikipedia.org Leupeptin is also a potent inhibitor of Cathepsin S, another lysosomal cysteine protease. scbt.com Its ability to block Cathepsin S is important in studies of the immune system, as this enzyme plays a critical role in the processing of the MHC class II-associated invariant chain. aai.orgnih.gov
Leupeptin is widely recognized and used as a reversible, competitive inhibitor of calpains, a family of calcium-dependent intracellular cysteine proteases. ebi.ac.ukserva.denih.govscbt.com By forming non-covalent interactions with the enzyme's active site, leupeptin stabilizes calpain in an inactive conformation. scbt.com This inhibition is a key reason for its use in cellular extracts to prevent the degradation of proteins by activated calpains, which are involved in numerous cellular processes. wikipedia.orgscbt.com
Many of the cysteine proteases inhibited by leupeptin, such as Cathepsins B, L, H, and S, are residents of the lysosome, where they contribute to terminal protein degradation. annualreviews.orgresearchgate.net Leupeptin is frequently used as a tool to inhibit this lysosomal proteolytic network. ebi.ac.uk For example, when cells are lysed for protein extraction, lysosomal integrity is breached, releasing these proteases; leupeptin is added to the lysis buffer to protect the proteins of interest from degradation. ebi.ac.ukwikipedia.org Furthermore, research shows that inhibiting cysteine proteases with leupeptin impairs the breakdown of the invariant chain (Ii) within the lysosomal compartments of antigen-presenting cells, a critical step in the MHC class II antigen presentation pathway. annualreviews.orgresearchgate.net This demonstrates leupeptin's efficacy in modulating the proteolytic activity within lysosomal networks. scispace.comnih.gov
| Enzyme | Family | Inhibition Status | Inhibition Constant (Kᵢ) / IC₅₀ |
|---|---|---|---|
| Papain | Papain-like | Inhibited | Not Reported |
| Cathepsin B | Papain-like | Inhibited | 4.1 nM (Kᵢ) ebi.ac.ukwikipedia.org |
| Cathepsin L | Papain-like | Inhibited | Not Reported ebi.ac.uknih.gov |
| Cathepsin H | Papain-like | Inhibited | Not Reported |
| Cathepsin S | Papain-like | Inhibited | Not Reported scbt.comaai.org |
| Calpain | Calpain Family | Inhibited | Not Reported nih.govscbt.com |
Calpain Family Proteases
Modulation of Threonine Proteases (e.g., Proteasome components)
Leupeptin has been identified as an inhibitor of the trypsin-like activity of the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis, which involves threonine proteases. stanford.edu The arginine residue at the P1 position of leupeptin makes it specific for the trypsin-like sites of the proteasome, which cleave after basic amino acids. stanford.edu However, it displays minimal activity against the other two major catalytic activities of the proteasome. stanford.edu
Research has shown that while leupeptin, a peptide aldehyde, can inhibit the purified proteasome, its reactivity extends to lysosomal cysteine proteases. nih.gov This lack of specificity can be a drawback in cellular studies. To address this, researchers have developed derivatives like epoxyketones to enhance specificity for the proteasome's threonine protease sites and reduce off-target effects on cysteine proteases. nih.gov
Quantification of Inhibitory Potency (e.g., Ki values in research contexts)
The inhibitory potency of leupeptin against various proteases is commonly quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency. Leupeptin is recognized as a tight-binding inhibitor for many of its target enzymes. nih.gov
In research contexts, the Ki values of leupeptin have been determined for a range of proteases, demonstrating its potent inhibitory activity. For instance, it exhibits strong inhibition against the serine protease trypsin with Ki values reported to be as low as 3.5 nM and 35 nM in different studies. ebi.ac.ukwikipedia.orgapexbt.comglpbio.commedkoo.com It also potently inhibits the serine protease plasmin, with a reported Ki of 3.4 nM. ebi.ac.ukwikipedia.orgmedkoo.com
For cysteine proteases, leupeptin shows significant inhibition of cathepsin B with Ki values of 4.1 nM and 6 nM. ebi.ac.ukwikipedia.orgapexbt.comglpbio.commedkoo.com It is also a potent inhibitor of calpain. rndsystems.com In contrast, leupeptin does not inhibit certain other proteases, such as α-chymotrypsin and thrombin. ebi.ac.ukwikipedia.orgcellsignal.com
The following table summarizes some of the reported Ki values for leupeptin against various proteases:
| Enzyme | Enzyme Class | Ki Value |
| Trypsin | Serine Protease | 3.5 nM ebi.ac.ukwikipedia.orgmedkoo.com, 35 nM apexbt.comglpbio.com |
| Plasmin | Serine Protease | 3.4 nM ebi.ac.ukwikipedia.orgmedkoo.com |
| Porcine Kallikrein | Serine Protease | Inhibited ebi.ac.ukwikipedia.orgmedkoo.com |
| Cathepsin B | Cysteine Protease | 4.1 nM ebi.ac.ukwikipedia.orgmedkoo.com, 6 nM apexbt.comglpbio.com |
| Papain | Cysteine Protease | Inhibited ebi.ac.ukwikipedia.orgmedkoo.com |
| Endoproteinase Lys-C | Cysteine Protease | Inhibited ebi.ac.ukwikipedia.org |
| Calpain | Cysteine Protease | 10 nM selleckchem.com |
| Matriptase | Serine Protease | 1.9 µM selleckchem.com |
| Matriptase 2 | Serine Protease | 2.4 µM selleckchem.com |
It is important to note that IC50 values, the concentration of an inhibitor that reduces enzyme activity by 50%, are also frequently reported. For example, leupeptin has an IC50 of approximately 1 µM (0.4 µg/mL) against human coronavirus 229E. medchemexpress.commedchemexpress.com It also inhibited the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 127.2 µM. nih.govmedchemexpress.com
Applications of Leupeptin in Preclinical Research Models and Methodologies
Cell Biology and Protein Degradation Pathways
Leupeptin's ability to inhibit specific proteases allows researchers to dissect complex cellular pathways, particularly those involved in protein breakdown and turnover. It is frequently used in cell lysates to prevent the degradation of proteins of interest by endogenous proteases, ensuring the accuracy of subsequent analyses. biocompare.comagscientific.com
Studies on Lysosomal Degradation and Trafficking
Leupeptin (B1674832) is a key agent in the study of lysosomal function, the cellular organelle responsible for the degradation of macromolecules. By inhibiting lysosomal proteases, Leupeptin allows for the accumulation of substrates that would otherwise be degraded, providing a window into the dynamics of lysosomal trafficking and degradation. cellsignal.com
Leupeptin effectively inhibits several lysosomal cysteine proteases, such as cathepsins B and L. cellsignal.compnas.org This specific inhibition is instrumental in studies aiming to understand the role of these enzymes in various physiological and pathological processes. For instance, in studies of apoptotic cell clearance, Leupeptin has been used to demonstrate the involvement of cathepsins in the degradation of nucleosomal core histones within macrophages. aai.org Research has shown that while pepstatin A, an aspartic protease inhibitor, significantly inhibits histone degradation, the combination of pepstatin A and Leupeptin has a more potent effect, suggesting the cooperative action of different cathepsins. aai.org
Furthermore, Leupeptin's inhibitory effect on lysosomal proteases has been utilized to study the degradation of specific proteins. In fibroblasts, Leupeptin was shown to inhibit the intracellular degradation of newly synthesized, defective collagen, indicating that this process is mediated by lysosomal proteases. pnas.org
| Research Area | Model System | Key Finding with Leupeptin |
| Apoptotic Cell Clearance | Macrophage cell line (J774.1) | Partially inhibited the degradation of nucleosomal DNA fragments and core histones, suggesting a role for cathepsin B or L. aai.org |
| Collagen Degradation | Human fetal lung fibroblasts (HFL-1) | Inhibited the enhanced intracellular degradation of defective collagen, supporting the role of lysosomal proteases. pnas.org |
| GABA(A) Receptor Trafficking | Transfected HEK-293 cells and cortical neurons | Blockade of lysosomal degradation with Leupeptin led to an increase in the number and size of synaptic GABA(A) receptor clusters. pnas.org |
| β2-Adrenergic Receptor Degradation | HEK-293 cells | Inhibited the degradation of the β2-adrenergic receptor, confirming its degradation in lysosomes. nih.gov |
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its measurement, known as autophagic flux, is critical for understanding its role in health and disease. Leupeptin is a widely used tool for measuring autophagic flux. tandfonline.commdpi.com By inhibiting the final step of autophagy—the degradation of autophagosomal contents by lysosomal hydrolases—Leupeptin causes the accumulation of autophagic markers like LC3-II. tandfonline.comnih.govmdpi.com The difference in the amount of LC3-II in the presence and absence of Leupeptin provides a quantitative measure of autophagic flux. tandfonline.comnih.gov
A Leupeptin-based assay has been developed and characterized for measuring macroautophagic flux in vivo in mice. tandfonline.comnih.govresearchgate.net This method involves the intraperitoneal injection of Leupeptin and subsequent measurement of LC3b protein turnover. tandfonline.comnih.gov Studies using this assay have revealed varying rates of basal autophagic flux across different organs, with the liver showing the highest rate and the spleen the lowest. tandfonline.comnih.gov These studies also demonstrated that nutrient starvation increases autophagic flux, while refeeding suppresses it. tandfonline.comnih.gov
| Parameter | Observation with Leupeptin | Model System |
| LC3-II Accumulation | Increased accumulation after Leupeptin treatment, indicating blockage of lysosomal degradation. tandfonline.com | Mouse organs (liver, spleen) |
| Autophagic Flux | Enabled quantitative measurement of flux by comparing LC3b levels with and without Leupeptin. tandfonline.comnih.gov | Mice |
| p62 Degradation | Degraded with similar kinetics to LC3b, serving as a surrogate marker for flux measurements. nih.gov | Mouse liver |
| GABARAP and GATE-16 Turnover | Not rapidly turned over, suggesting distinct mechanisms for different LC3 homologues. nih.gov | Mouse liver |
Leupeptin is also employed in research on protein aggregation, a hallmark of many neurodegenerative diseases. By inhibiting lysosomal proteases, Leupeptin can help to elucidate the role of the autophagic pathway in clearing protein aggregates. oup.com In cellular models of diseases characterized by protein aggregation, such as those involving tau and α-synuclein, treatment with Leupeptin leads to a further increase in the co-localization of protein inclusions with the lysosomal marker LAMP1. oup.com This suggests that these aggregates are targeted to the lysosome for degradation and that inhibiting this process with Leupeptin causes them to accumulate.
Furthermore, the formation of aggresomes, which are cellular inclusions of misfolded proteins, is thought to be a mechanism to facilitate their clearance via autophagy. google.com Studies have shown that inhibiting lysosomal activity with Leupeptin can block the clearance of these aggresome-like structures. oup.com
Autophagy Flux Measurement and Perturbation
Investigation of Apoptosis and Programmed Cell Death
Leupeptin's inhibitory effects on certain proteases have made it a useful tool in the study of apoptosis, or programmed cell death. Research has indicated that lysosomal enzymes are involved in the apoptotic process. nih.gov In studies using normal fibroblasts, Leupeptin, along with pepstatin A, was shown to suppress staurosporine-induced apoptosis. nih.gov This finding supports the involvement of cysteine and aspartic proteases in the apoptotic cascade.
Leupeptin has also been shown to protect motor neurons from apoptosis and to improve muscle function after nerve injury. cephamls.comnih.gov It has been demonstrated to inhibit activation-induced programmed cell death in immune cells. rndsystems.com In studies on mature erythrocytes, which lack mitochondria, Leupeptin was able to prevent a rapid, regulated form of cell death induced by calcium influx, suggesting the involvement of non-caspase cysteine proteases. nih.gov
| Cell Type | Apoptotic Stimulus | Effect of Leupeptin |
| Normal Fibroblasts | Staurosporine | Suppressed apoptosis, indicating the involvement of cysteine proteases. nih.gov |
| Primary Rat Motoneurons | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | Rescued motoneurons from cell death. cellsignal.com |
| Mature Erythrocytes | Calcium influx | Prevented a regulated form of programmed cell death. nih.gov |
| Leukemic HL-60 cells | Ardisianone | Used in lysis buffer to preserve proteins for analysis of apoptotic and pyroptotic pathways. mdpi.com |
Extracellular Matrix Remodeling and Protease Activity
The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process that involves the activity of various proteases. Leupeptin is utilized in studies of ECM remodeling to inhibit the activity of proteases that degrade ECM components. nih.govnih.gov For example, in studies of fibroblast-mediated ECM remodeling in three-dimensional collagen matrices, Leupeptin is included in lysis buffers to preserve cellular proteins during analysis. nih.gov
Research on the role of the small GTPase Cdc42 in ECM remodeling has shown that its absence leads to altered fibronectin organization, a key ECM protein. nih.gov While this study focused on the role of matrix metalloproteinases (MMPs), the use of broad-spectrum protease inhibitors like Leupeptin in the experimental procedures is crucial for obtaining accurate results by preventing non-specific protein degradation. nih.gov Similarly, in investigations into how ECM remodeling regulates glucose metabolism, Leupeptin was part of a protease inhibitor cocktail used to prepare cell lysates for the analysis of protein levels. nih.gov
Cell Proliferation and Differentiation Studies
Leupeptin is utilized in cell proliferation and differentiation studies primarily as a component of lysis buffers to preserve the integrity of proteins of interest during extraction and analysis. nih.govplos.orgnih.gov Its role is to prevent the degradation of key cellular proteins by proteases released upon cell lysis, thereby ensuring accurate quantification and characterization of proteins involved in these processes.
In the context of differentiation, research has shown that the conformation of fibronectin, an extracellular matrix protein, can modulate the switch between myoblast proliferation and differentiation. nih.gov Studies have utilized Leupeptin in the extraction buffer to analyze the integrins cross-linked to fibronectin, demonstrating that the level of α5β1 integrin binding to fibronectin controls myogenic differentiation. nih.gov In another study, Leupeptin was part of a protease inhibitor cocktail used to investigate the role of the BRN2 transcription factor in melanocytic cell growth and differentiation. researchgate.net Furthermore, in studies of hexamethylenebisacetamide-induced murine erythroleukemia cell differentiation, Leupeptin was found to block the formation of a proteolytically activated form of protein kinase C, thereby inhibiting hemoglobin accumulation, a marker of differentiation. pnas.org
| Research Area | Cell Type | Role of Leupeptin | Key Findings |
| Myogenic Differentiation | C2C12 mouse myoblasts | Component of extraction buffer for integrin analysis | Fibronectin conformation modulates the switch between proliferation and differentiation via α5β1 integrin binding. nih.gov |
| Melanocyte Differentiation | Human melanocyte precursor cells | Component of protease inhibitor cocktail for protein analysis | BRN2 transcription factor levels decrease during melanoblast differentiation. researchgate.net |
| Erythroid Differentiation | Murine erythroleukemia (MEL) cells | Inhibitor of protein kinase C activation | Leupeptin inhibits HMBA-induced hemoglobin accumulation, suggesting a role for proteolytically activated protein kinase C in differentiation. pnas.org |
Neurobiological Research and Neuropathological Models
Leupeptin has been instrumental in advancing our understanding of various neurological disorders by aiding in the development and characterization of preclinical models.
Modeling Lysosomal Storage Disorders (e.g., neuronal ceroid lipofuscinoses)
Leupeptin's ability to inhibit lysosomal proteases has made it a useful tool for modeling aspects of lysosomal storage disorders (LSDs), such as the neuronal ceroid lipofuscinoses (NCLs). The infusion of Leupeptin into the rat brain has been shown to induce the formation of dense bodies in neurons, which bear resemblance to the storage bodies seen in NCLs. cinz.nz This allows for the study of the downstream pathological consequences of lysosomal dysfunction.
In cultured hippocampal neurons, inhibiting lysosomal proteolysis with Leupeptin led to a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) and a reduction in the number of excitatory synapse spines. mdpi.com This suggests that local, lysosome-dependent protein degradation is crucial for the remodeling of synaptic spines. mdpi.com Furthermore, in studies of CLN7 neuronal ceroid lipofuscinosis, Leupeptin, in combination with ammonium (B1175870) chloride, was used as a lysosomal inhibitor to investigate autophagic flux in primary neurons. nih.gov Research on DNAJC5/CLN4 patient brains, a form of adult-onset NCL, revealed a significant increase and mislocalization of the depalmitoylating enzyme palmitoyl-protein thioesterase 1 (PPT1/CLN1), alongside global changes in protein palmitoylation, establishing a functional link between different forms of NCL. researchgate.net Leupeptin is often included in lysis buffers during the biochemical analysis of proteins from cells and tissues related to NCL research to prevent protein degradation. researchgate.netoup.com
Elucidating Neurodegenerative Pathways (e.g., Alzheimer's, Parkinson's disease models)
Leupeptin is widely used in research models of Alzheimer's disease (AD) and Parkinson's disease (PD) to investigate the role of protease dysfunction and protein accumulation in these conditions.
In AD research, Leupeptin is frequently included in homogenization buffers during the extraction of amyloid-β (Aβ) peptides and amyloid precursor protein (APP) from brain tissue to prevent their degradation and allow for accurate quantification. nih.govalzet.compnas.org Studies on transgenic mouse models of AD have utilized Leupeptin in this capacity to analyze the production and accumulation of Aβ and its fragments. nih.gov In a Drosophila model of AD, Leupeptin was part of a protease inhibitor cocktail used to lyse fly heads for the analysis of human APP and BACE expression. plos.org Furthermore, inhibiting lysosomal proteolysis with Leupeptin in primary cortical neurons has been shown to slow the axonal transport of autolysosomes and cause their accumulation in dystrophic axonal swellings that resemble those seen in AD. nih.gov
In the context of PD, Leupeptin has been used to induce neuropathological changes in vivo that mimic aspects of the disease. agscientific.com The infusion of Leupeptin into the rat ventricle can lead to the accumulation of α-synuclein-positive structures, a key pathological hallmark of PD. agscientific.comresearchgate.net This model is considered useful for studying neuronal changes that resemble aging or neurodegeneration. alzet.com In cellular models of PD, Leupeptin is used to block lysosomal degradation to study autophagic flux and the role of α-synuclein in this pathway. nih.govplos.org For instance, in iPSC-derived dopaminergic neurons from PD patients with GBA mutations, Leupeptin treatment helped reveal a significant reduction in autophagic flux. nih.gov Similarly, in cellular models investigating the toxicity of α-synuclein aggregates, Leupeptin was included in the lysis buffer to ensure the stability of the protein during analysis. plos.org
| Disease Model | Application of Leupeptin | Key Findings |
| Alzheimer's Disease | Component of homogenization/lysis buffer | Enables accurate measurement of Aβ and APP levels in brain tissue and cell lysates. plos.orgnih.govalzet.compnas.org |
| Alzheimer's Disease | Inhibition of lysosomal proteolysis in neurons | Induces AD-like axonal dystrophy with accumulation of autophagic vacuoles. nih.gov |
| Parkinson's Disease | Infusion into rat ventricle | Induces α-synuclein-positive structures, mimicking a key pathological feature of PD. agscientific.comresearchgate.net |
| Parkinson's Disease | Inhibition of lysosomal degradation in cell models | Helps to demonstrate impaired autophagic flux in neurons with PD-related mutations. nih.gov |
Ischemic Brain Injury and Neuroprotection Studies
Leupeptin has been investigated for its neuroprotective potential in models of ischemic brain injury. As a calpain inhibitor, it is hypothesized to mitigate the neuronal damage caused by the calcium-activated proteases that are triggered during ischemia.
In a rat model of reversible cerebral ischemia, a calpain inhibitor was shown to be neuroprotective. ahajournals.org Earlier in vitro studies demonstrated that Leupeptin, among other protease inhibitors, significantly reduces hypoxia-induced cell damage in hippocampal and neocortical slices, as well as in primary neuronal cultures. ahajournals.org These findings support the hypothesis that calcium-activated proteases play a crucial role in the neuronal pathology of ischemia. ahajournals.org Leupeptin is also used as a standard component in homogenization and lysis buffers for the analysis of various proteins and enzymes in brain tissue following ischemic injury to prevent their degradation. frontiersin.orgnih.govmdpi.complos.org For example, it was used in studies investigating the role of cytokines, neuronal nitric oxide synthase (nNOS), and protein phosphatase 2A in the context of hypoxic-ischemic brain injury. frontiersin.orgnih.govplos.org
Axonal Degeneration and Regeneration Research
The role of proteases, particularly calpains, in the processes of axonal degeneration and regeneration is an active area of research where Leupeptin has been applied. Wallerian degeneration, the process of degeneration of the axon distal to an injury, involves the breakdown of the axonal cytoskeleton, a process thought to be mediated by calpains.
While some studies have shown that systemic or local application of Leupeptin can facilitate axon regrowth and neuromuscular recovery after nerve transection and repair, particularly in primate models, the results have not been uniformly positive. researchgate.net For instance, one study found that direct application of Leupeptin to collagen-filled nerve conduits in a rat sciatic nerve transection model did not significantly improve the number of myelinated axons or motoneurons compared to controls. researchgate.netresearchgate.net This suggests that the beneficial effects of Leupeptin on nerve regeneration might be indirect, possibly affecting motor endplate integrity when applied systemically. researchgate.net In studies of Wallerian degeneration, it has been noted that the poor cellular permeability of Leupeptin might limit its effectiveness in preventing neurofilament degradation when administered intraperitoneally. nih.gov However, the overarching hypothesis remains that calpains are key mediators of axonal cytoskeleton disintegration during this process. nih.gov
| Research Model | Application of Leupeptin | Outcome |
| Primate Median Nerve Transection and Repair | Intramuscular injection | Facilitated morphological and functional motor recovery. researchgate.net |
| Rat Sciatic Nerve Transection with Nerve Conduit | Direct application to conduit | No significant improvement in axonal regeneration compared to vehicle. researchgate.netresearchgate.net |
| Rat Sciatic Nerve Transection and Neurorrhaphy | Systemic treatment | Significant increase in the number of myelinated and unmyelinated neurofibers. researchgate.net |
Cardiovascular System Research
In the field of cardiovascular research, Leupeptin has been used to investigate the molecular mechanisms underlying myocardial stunning, a condition characterized by reversible contractile dysfunction after a brief period of ischemia and reperfusion. The rationale for its use stems from the hypothesis that a transient increase in intracellular calcium during ischemia and reperfusion activates calcium-dependent proteases, leading to the degradation of contractile proteins and subsequent cardiac dysfunction.
Studies using isolated guinea pig and rat hearts have demonstrated that Leupeptin has a protective effect against myocardial stunning. nih.gov In isolated guinea pig hearts subjected to global ischemia, treatment with Leupeptin resulted in a significantly greater recovery of developed pressure during reperfusion compared to untreated hearts. nih.gov Similarly, in isolated rat hearts, pretreatment with Leupeptin led to a better postischemic return of systolic and diastolic pressure. These findings suggest that the activation of proteases by calcium overload plays a significant role in the pathogenesis of myocardial stunning. nih.gov
Myocardial Ischemia-Reperfusion Injury Models
Leupeptin, a protease inhibitor, has been investigated for its protective effects against myocardial stunning, a condition of contractile dysfunction following ischemia-reperfusion. In isolated guinea pig hearts subjected to global ischemia, treatment with leupeptin resulted in a significant improvement in the recovery of developed pressure during reperfusion compared to untreated hearts. nih.gov Specifically, the recovery of developed pressure was 94.3% in the leupeptin-treated group versus 78.1% in the untreated group. nih.gov This suggests that the activation of intracellular proteases by calcium overload during ischemia and reperfusion plays a significant role in myocardial stunning. nih.gov
The mechanism of leupeptin's cardioprotective effects is linked to the inhibition of calpains, a family of calcium-dependent cysteine proteases. conditionmed.orgnih.gov During myocardial ischemia-reperfusion, intracellular calcium levels rise, leading to the overactivation of calpains. conditionmed.orgthno.org This results in the degradation of various structural and regulatory proteins within cardiomyocytes, contributing to contractile dysfunction and cell death. nih.govoup.com Leupeptin, by inhibiting calpain activity, helps to preserve the integrity of these proteins and improve cardiac function. nih.govresearchgate.net
Research has shown that leupeptin can attenuate calpain activity in hearts subjected to ischemia-reperfusion, leading to improved cardiac contractile function and sarcoplasmic reticulum function. researchgate.net However, it is important to note that leupeptin is considered a first-generation calpain inhibitor and also inhibits other proteases like cathepsins, plasmin, and trypsin, which may contribute to its observed effects. oup.com While effective in experimental models, leupeptin's utility is limited by low membrane permeability and a lack of specificity for calpains. conditionmed.org
Table 1: Effect of Leupeptin on Myocardial Ischemia-Reperfusion Injury in Guinea Pig Hearts
| Treatment Group | Recovery of Developed Pressure (% of control) | Maximal Ca2+-activated Pressure (mm Hg) |
|---|---|---|
| Non-ischemic control | 93.5 ± 1.6 | 198.4 ± 5.5 |
| Untreated stunned hearts | 78.1 ± 3.1 | 144.5 ± 5.7 |
| Leupeptin-treated hearts | 94.3 ± 3.2 | 168.0 ± 4.6 |
Data is presented as mean ± SEM. Source: nih.gov
Cardiac Remodeling and Fibrosis Investigations
Leupeptin has been utilized in studies investigating the mechanisms of cardiac remodeling and fibrosis, particularly in the context of pressure overload. In a study using a transverse aortic constriction (TAC) mouse model, the protease inhibitor leupeptin was found to impact the interaction between low-density lipoprotein receptor-related protein 6 (LRP6) and cathepsin D (CTSD). thno.orgnih.gov This interaction is crucial for the degradation of Wnt5a and Wnt11, proteins implicated in promoting cardiac fibrosis. thno.orgnih.gov
The administration of leupeptin was shown to decrease the interaction between LRP6 and CTSD, leading to an increase in the expression of Wnt5a and Wnt11. thno.org This, in turn, exacerbated cardiac fibrosis in mice with cardiomyocyte-specific LRP6 overexpression that were subjected to pressure overload. thno.orgnih.gov These findings highlight a novel role for LRP6 in mitigating cardiac fibrosis by promoting the degradation of pro-fibrotic Wnt proteins, a process that is sensitive to protease inhibition by leupeptin. thno.orgnih.gov
Furthermore, leupeptin has been used in broader contexts to understand the role of proteases in cardiac hypertrophy, a key component of cardiac remodeling. nih.govahajournals.org For instance, studies have shown that leupeptin can be used as a tool to inhibit protease activity in cell lysates from cardiac tissue to investigate signaling pathways involved in hypertrophy. bioscientifica.comfrontiersin.org While not directly demonstrating an anti-fibrotic effect of leupeptin itself, these studies underscore its utility in elucidating the complex proteolytic processes that contribute to adverse cardiac remodeling.
Table 2: Impact of Leupeptin on Protein Interactions and Expression in a Cardiac Fibrosis Model
| Treatment Condition | LRP6-CTSD Interaction | Wnt5a Expression | Wnt11 Expression | Cardiac Fibrosis |
|---|---|---|---|---|
| LRP6 Overexpression + TAC | Increased | Decreased | Decreased | Inhibited |
| LRP6 Overexpression + TAC + Leupeptin | Decreased | Increased | Increased | Deteriorated |
Vascular Inflammation and Angiogenesis Research
Leupeptin has been employed as a research tool to investigate the molecular mechanisms underlying vascular inflammation and angiogenesis, processes that are critically linked. Angiogenesis, the formation of new blood vessels, is a complex process that can be influenced by various factors, including inflammatory cytokines and growth factors. ahajournals.orgahajournals.org
In the context of angiogenesis research, leupeptin is often included in lysis buffers to inhibit protease activity during protein extraction from cells and tissues. ahajournals.orgplos.orgarvojournals.org This ensures the preservation of proteins of interest, such as vascular endothelial growth factor (VEGF) and its receptors, allowing for accurate measurement and analysis. ahajournals.orgashpublications.org For instance, in studies examining the role of specific proteins in promoting angiogenesis in models of hindlimb ischemia or retinal neovascularization, leupeptin is a standard component of the experimental workflow. ahajournals.orgarvojournals.org
While not typically studied for its direct effects on vascular inflammation or angiogenesis, leupeptin's role as a protease inhibitor is crucial for studying the signaling pathways that govern these processes. For example, in research investigating the pro-angiogenic effects of factors like EMMPRIN, leupeptin is used to prepare cell lysates for Western blot analysis of key signaling molecules like VEGF and its receptor VEGFR-2. ashpublications.org Similarly, in studies on the role of leptin in angiogenesis, leupeptin helps to preserve the integrity of proteins for analysis. ahajournals.org
Cancer Biology and Tumor Progression Studies
Tumor Cell Invasion and Metastasis Inhibition
Leupeptin has been investigated for its ability to inhibit tumor cell invasion and metastasis, which are key steps in cancer progression. iiarjournals.org The invasive capacity of cancer cells is heavily reliant on the secretion of proteolytic enzymes that degrade the extracellular matrix (ECM), allowing the cells to migrate and establish secondary tumors. researchgate.netphysiology.orgrupress.org
In vitro studies have demonstrated that leupeptin can reduce the invasion of malignant cells. For example, in a study using human malignant melanoma cells (LOX), leupeptin at a non-toxic concentration reduced their invasion through a reconstituted basement membrane (Matrigel) by 46%. researchgate.net This inhibitory effect is attributed to its action against cysteine and serine proteases, which are crucial for ECM degradation. researchgate.netresearchgate.net Another study showed that while leupeptin had an inhibitory effect on the spontaneous pulmonary metastasis of Lewis lung carcinoma, another synthetic protease inhibitor, FOY-305, was found to be more potent. iiarjournals.org
The mechanism of action of leupeptin in this context is linked to the inhibition of proteases such as cathepsins, which are often overexpressed and secreted by tumor cells. researchgate.net However, some studies have reported that leupeptin did not prevent the breakdown of transepithelial electrical resistance in a co-culture model of cancer cell invasion, suggesting that its efficacy may be dependent on the specific model and the types of proteases involved. physiology.org It is also noteworthy that in some experimental setups, leupeptin is used as part of a protease inhibitor cocktail to prevent protein degradation during the analysis of proteins involved in cell migration and invasion. nih.gov
Table 3: Effect of Leupeptin on Tumor Cell Invasion and Metastasis
| Cancer Cell Line | Experimental Model | Leupeptin Effect | Reference |
|---|---|---|---|
| Human Malignant Melanoma (LOX) | Matrigel Invasion Assay | 46% reduction in invasion | researchgate.net |
| Lewis Lung Carcinoma | Spontaneous Pulmonary Metastasis | Significant inhibition of metastasis (p<0.05) | iiarjournals.org |
| Human Melanoma Cells | Transepithelial Electrical Resistance Breakdown | No significant effect | physiology.org |
Angiogenesis Modulation in Malignancy Models
In the study of cancer, angiogenesis—the formation of new blood vessels—is a critical process that supplies tumors with the nutrients and oxygen required for their growth and metastasis. psu.edu Leupeptin is frequently used in preclinical research on tumor angiogenesis, primarily as a component of protease inhibitor cocktails during the preparation of cell and tissue lysates for analysis. nih.govaacrjournals.org This is essential to prevent the degradation of key proteins involved in angiogenic signaling pathways, such as vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). ashpublications.orgnih.gov
For instance, in studies investigating the role of specific genes or proteins in promoting tumor angiogenesis, leupeptin is included in the lysis buffer to ensure the accurate measurement of angiogenic factors by techniques like ELISA and Western blotting. ahajournals.orgaacrjournals.org Research on the role of epidermal cancer stem cells in forming highly vascularized tumors has utilized leupeptin in the preparation of tumor extracts for the analysis of VEGF signaling proteins. nih.gov Similarly, studies on the pro-angiogenic effects of EMMPRIN in tumor cells have relied on leupeptin to preserve protein integrity during the investigation of VEGF and VEGFR-2 expression. ashpublications.org
While leupeptin itself is not typically investigated as a direct modulator of angiogenesis in these models, its use is indispensable for obtaining reliable data on the proteins that do drive this process. The inhibition of non-specific protease activity by leupeptin allows researchers to accurately quantify the levels and activation states of pro- and anti-angiogenic molecules, thereby elucidating the complex mechanisms of tumor vascularization.
Chemoresistance and Radioresistance Studies
Leupeptin has been utilized in the investigation of chemoresistance, a major obstacle in cancer therapy where cancer cells become resistant to the effects of chemotherapeutic drugs. researchgate.netoncotarget.com Its primary role in this research context is as a protease inhibitor in cell lysis buffers, ensuring the stability of proteins being studied for their involvement in resistance mechanisms. mdpi.comnih.govoncotarget.com
For example, in a study exploring how exosomes from breast cancer cells treated with paclitaxel (B517696) promote cell survival and chemoresistance, leupeptin was a component of the lysis buffer used to prepare whole-cell and exosome lysates for analysis of proteins like Survivin. mdpi.com Similarly, research into the reversal of P-glycoprotein-mediated chemoresistance by carbonic anhydrase XII inhibitors used leupeptin to preserve protein extracts for Western blot analysis of P-glycoprotein and other relevant markers. oncotarget.com
Studies on the role of autophagy in sensitizing cancer cells to chemotherapy have also employed leupeptin in the preparation of cell lysates to analyze the expression of proteins involved in autophagy and cell survival pathways. oncotarget.com Furthermore, investigations into the development of chemoresistance following dual inhibition of PARP and PI3K in triple-negative breast cancer have included leupeptin in their lysis buffers to maintain the integrity of proteins for subsequent analysis. nih.gov While not a direct therapeutic agent in these studies, leupeptin is a critical tool that enables the accurate examination of the molecular players in chemo- and radioresistance.
Apoptosis Induction in Cancer Cell Lines
Leupeptin, a reversible inhibitor of cysteine proteases such as calpains and some cathepsins, serves as a critical tool in dissecting the complex signaling cascades of apoptosis, or programmed cell death, in cancer cell lines. ebi.ac.uk While not typically an inducer of apoptosis on its own, its ability to inhibit specific proteases allows researchers to elucidate the roles of these enzymes in both pro-apoptotic and anti-apoptotic pathways. The study of apoptosis is crucial as its dysregulation is a hallmark of cancer, contributing to tumor development and resistance to therapy. aacrjournals.orgd-nb.info
The mechanism of leupeptin's influence on apoptosis is often studied in the context of other apoptosis-inducing agents. For instance, in some experimental models, leupeptin has been used to investigate whether a particular cell death pathway is dependent on calpain activity. Calpains, a family of calcium-dependent proteases, can be activated by an increase in intracellular calcium levels and are implicated in the degradation of various cellular proteins, which can lead to the breakdown of cellular structure and apoptosis. nih.govresearchgate.net By inhibiting calpains, leupeptin helps to determine their position and necessity in apoptotic pathways triggered by chemotherapeutic drugs or other stimuli. nih.gov
Research has shown that calpains can interact with the caspase family of proteases, which are central to the execution of apoptosis. tandfonline.com Calpains can cleave and activate certain caspases, while inactivating others, thereby modulating the apoptotic response. nih.gov Leupeptin's inhibitory effect on calpain can therefore prevent these downstream events, providing clarity on the specific proteases involved. For example, if a chemotherapeutic agent fails to induce apoptosis in the presence of leupeptin, it suggests a calpain-dependent mechanism.
The table below summarizes the role of leupeptin in apoptosis research in various cancer cell lines.
| Cancer Cell Line | Context of Leupeptin Use | Key Findings |
| Leukemia Cells (K562) | Used with a pan-caspase inhibitor to study resveratrol-induced apoptosis. | Revealed the existence of both caspase-dependent and leupeptin-sensitive protease-dependent (caspase-independent) apoptotic pathways. researchgate.net |
| HeLa (Cervical Cancer) | Investigated the role of leupeptin-sensitive proteases in autophazole-induced cell death. | Leupeptin treatment was used to assess the involvement of lysosomal proteases in caspase activation. researchgate.net |
| HL-60 (Promyelocytic Leukemia) | Employed as part of a protease inhibitor cocktail during cell lysis for studying caspase activation. | Facilitated the preservation of cellular proteins for the analysis of etoposide-induced apoptosis. ashpublications.org |
| Breast Cancer Cell Lines | Used in a protease inhibitor cocktail for protein extraction. | Aided in the study of chemotherapy-augmented TRAIL-induced apoptosis and the associated caspase activation. aacrjournals.org |
It is important to note that in many of these studies, leupeptin is part of a broader protease inhibitor cocktail used during protein extraction to prevent non-specific degradation and preserve the integrity of proteins for analysis by methods like Western blotting. aacrjournals.orgd-nb.infojmb.or.krembopress.orgspandidos-publications.com This standard laboratory practice underscores leupeptin's value in maintaining the fidelity of experimental results in apoptosis research.
Immunological Research and Inflammatory Responses
Leupeptin's utility extends into the fields of immunology and inflammation, where protease activity is fundamental to many processes. Its ability to inhibit specific proteases allows for the detailed investigation of mechanisms underlying immune responses.
Antigen Presentation and Processing Mechanisms
The presentation of antigens by major histocompatibility complex (MHC) molecules is a cornerstone of the adaptive immune response. This process relies on the proteolytic degradation of proteins into smaller peptides. Leupeptin has been instrumental in elucidating the roles of specific proteases in this pathway.
For MHC class II antigen presentation, which primarily involves the presentation of extracellular antigens, proteins are taken up by antigen-presenting cells (APCs) into endosomal and lysosomal compartments. Within these acidic vesicles, proteases such as cathepsins degrade the antigens into peptides that can be loaded onto MHC class II molecules. Leupeptin, by inhibiting cysteine proteases like cathepsin B and L, can block this process. Researchers use leupeptin to demonstrate the necessity of these lysosomal proteases for the generation of specific peptide-MHC class II complexes and the subsequent activation of CD4+ T helper cells.
Conversely, the MHC class I pathway presents endogenous antigens, such as viral or tumor proteins, to CD8+ cytotoxic T lymphocytes. This pathway predominantly relies on the proteasome for protein degradation in the cytoplasm. While leupeptin's primary targets are cysteine proteases, its use in studies of the MHC class I pathway helps to distinguish the contributions of lysosomal proteases from those of the proteasome in generating specific epitopes.
The table below details research findings on leupeptin's application in studying antigen presentation.
| MHC Pathway | Experimental Use of Leupeptin | Research Findings |
| MHC Class II | Inhibition of lysosomal proteases in APCs. | Demonstrates the requirement of cathepsin B and L for the processing of certain protein antigens. |
| MHC Class I | Used as a control inhibitor to differentiate from proteasome inhibitors. | Helps confirm that the primary machinery for generating most MHC class I-binding peptides is the proteasome. |
Inflammatory Cytokine Regulation
The production and release of inflammatory cytokines are tightly regulated processes that can be influenced by protease activity. Leupeptin is used as a tool to investigate the signaling pathways that lead to the expression of cytokine genes. Many of these pathways involve the activation of transcription factors, which can be regulated by upstream proteases.
One of the most critical transcription factors in inflammation is Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is often dependent on the degradation of its inhibitor, IκB, by the proteasome. While leupeptin is not a primary inhibitor of the proteasome, it can affect upstream signaling events that lead to NF-κB activation in certain contexts. For example, some signaling cascades leading to NF-κB activation involve lysosomal proteases.
Leupeptin's inhibition of calpains can also impact cytokine regulation. Calpains have been shown to modulate the activity of various signaling proteins involved in inflammatory pathways. By inhibiting calpain, leupeptin can help to delineate its role in the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).
Role in Immune Cell Activation and Function
The activation and function of immune cells, including T cells, B cells, and macrophages, involve a multitude of signaling events, some of which are protease-dependent. Leupeptin is employed to probe the involvement of cysteine proteases in these processes.
In T cell activation, proteases are involved in the signaling cascade downstream of the T cell receptor (TCR). Calpains, for instance, have been implicated in the regulation of T cell proliferation and cytokine production. By treating T cells with leupeptin, researchers can assess the importance of calpain activity for these functions.
Macrophage functions, such as phagocytosis and the inflammatory response, also involve protease activity. Leupeptin can be used to study the role of lysosomal cathepsins in the degradation of phagocytosed material and the processing of signaling molecules within the macrophage. Furthermore, in studies of macrophage polarization, leupeptin has been used as an autophagy inhibitor to investigate the role of caspase-8 and autophagy in this process. nih.gov
Viral Pathogenesis and Replication Research
Inhibition of Viral Protease Activity
Many viruses rely on proteases to cleave their polyproteins into functional viral enzymes and structural proteins, a critical step in the viral life cycle. The inhibition of these viral proteases is a key strategy for antiviral therapy. Leupeptin, with its broad-spectrum inhibitory activity against certain cysteine and serine proteases, has been used in research to study the function of these viral enzymes. ebi.ac.uk
For example, picornaviruses, a family of RNA viruses that includes poliovirus and rhinovirus, encode proteases that are essential for their replication. Leupeptin has been used in in vitro studies to inhibit the activity of these proteases, helping to characterize their substrate specificity and catalytic mechanism.
More recently, with the emergence of new viral threats, leupeptin has been investigated for its potential to inhibit novel viral proteases. In the context of the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2, a cysteine protease, was identified as a crucial drug target. Studies have shown that leupeptin can inhibit the activity of SARS-CoV-2 Mpro in vitro and can also inhibit the replication of the virus in cell culture. ebi.ac.uk
The table below summarizes the application of leupeptin in virology research.
| Virus Family/Virus | Viral Protease Target | Research Application of Leupeptin |
| Picornaviridae | 3C and 2A proteases | In vitro inhibition to study protease function and substrate specificity. |
| Coronaviridae (SARS-CoV-2) | Main Protease (Mpro) | In vitro inhibition of Mpro activity and inhibition of viral replication in cell culture. ebi.ac.uk |
While leupeptin itself may not be a clinical candidate for antiviral therapy due to its broad specificity and pharmacokinetic properties, it remains a valuable research tool for virologists to probe the function of viral proteases and for the initial screening and validation of potential antiviral drug targets.
Modulation of Viral Replication Cycles
Leupeptin (hemisulfate) has been identified as a modulator of various viral replication cycles, primarily by inhibiting host or viral proteases that are essential for viral entry and maturation. Its broad-spectrum activity against serine and cysteine proteases makes it a valuable tool in virological research.
Research has demonstrated that leupeptin can interfere with the replication of several viruses by targeting different stages of their life cycle. For coronaviruses, leupeptin's inhibitory action is often directed at host cell proteases required for the processing of the viral spike (S) protein, a critical step for virus-cell membrane fusion. In the case of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), leupeptin effectively blocks viral entry by inhibiting endosomal cysteine proteases, such as cathepsins. pnas.org These proteases are responsible for the proteolytic activation of the S protein within the endosome. pnas.org Studies on HIV pseudoviruses carrying the SARS-CoV S protein showed that entry was efficiently blocked by leupeptin, with over 95% inhibition observed at a concentration of 10 μg/ml. pnas.org
Similarly, leupeptin has shown inhibitory effects against the human coronavirus 229E (HCoV-229E), where it acts on an early stage of virus replication, likely entry. nih.gov The 50% inhibitory concentration (IC50) in plaque reduction tests for HCoV-229E was found to be approximately 0.4 μg/mL (about 1 μM). nih.govmedchemexpress.com
More recent research during the COVID-19 pandemic investigated leupeptin's effect on SARS-CoV-2. Leupeptin was found to inhibit the main viral protease (Mpro or 3CLpro), a key enzyme in the viral replication cycle responsible for cleaving the viral polyproteins. asm.orgnih.gov In vitro enzymatic assays revealed an IC50 value of 127.2 μM against Mpro. asm.orgnih.govnih.gov Furthermore, in cell-based assays using Vero cells, leupeptin inhibited SARS-CoV-2 replication, reducing viral RNA levels with a 50% effective concentration (EC50) of 42.34 μM. medchemexpress.comasm.orgnih.govnih.gov This suggests that leupeptin may contribute to antiviral activity against SARS-CoV-2 through multiple mechanisms, including inhibition of both viral (Mpro) and host (cathepsin) proteases. nih.gov
Leupeptin's utility extends to influenza viruses, particularly in the context of secondary bacterial infections that can exacerbate pneumonia. Certain bacteria, like Staphylococcus aureus, secrete proteases that can cleave and activate the influenza virus hemagglutinin (HA) protein, a prerequisite for the virus to become infectious and spread. microbiologyresearch.orgoup.com Research has shown that leupeptin can inhibit these bacterial proteases, thereby preventing the multi-cycle replication of the influenza A virus and suppressing the development of fatal pneumonia in co-infected mouse models. microbiologyresearch.org
Table 1: Inhibitory Activity of Leupeptin on Various Viruses
| Virus | Target Protease(s) | Mechanism of Action | Finding (Concentration) | Reference |
|---|
| SARS-CoV-2 | Main Protease (Mpro); Host Cathepsins | Inhibition of viral polyprotein processing; Inhibition of S protein activation for viral entry. | IC50: 127.2 μM (Mpro) EC50: 42.34 μM (Vero cells) | medchemexpress.comasm.orgnih.govnih.gov | | SARS-CoV | Host Endosomal Proteases (e.g., Cathepsins) | Inhibition of S protein activation required for virus-cell membrane fusion. | >95% inhibition of viral entry at 10 μg/ml. | pnas.org | | Human Coronavirus 229E | Host Proteases | Inhibition of an early stage of replication, likely viral entry. | IC50: 0.4 μg/ml (~1 μM) | nih.govmedchemexpress.com | | Influenza A Virus | Staphylococcal Proteases | Prevention of proteolytic activation of Hemagglutinin (HA) in bacterial co-infections. | Suppressed virus replication and pneumonia development in mice. | microbiologyresearch.org |
Biochemical and Enzymology Research
Protein Purification Methodologies Utilizing Protease Inhibition
Leupeptin is a cornerstone reagent in protein biochemistry, specifically in methodologies for protein purification. agscientific.com When cells or tissues are lysed to extract proteins, endogenous proteases are released from cellular compartments like lysosomes. wikipedia.org These enzymes can rapidly degrade the target protein, leading to lower yields and non-representative samples. agscientific.com To counteract this, leupeptin is frequently included in lysis and extraction buffers, often as part of a broader "protease inhibitor cocktail". stellarscientific.comgbiosciences.comthermofisher.com
These cocktails are mixtures of several inhibitors designed to provide broad-spectrum protection against the major classes of proteases: serine, cysteine, aspartic, and metalloproteases. stellarscientific.comhellobio.com Leupeptin's role within these cocktails is to specifically inhibit serine and cysteine proteases. hellobio.comchemimpex.com It is effective against a wide range of these enzymes, including trypsin, plasmin, proteinase K, calpain, and various cathepsins (B, H, L). roche.comcephamls.comsigmaaldrich.com Its inclusion helps preserve the integrity and functionality of the isolated proteins throughout the experimental workflow. chemimpex.com The reversible nature of its inhibition allows for its removal by dialysis if necessary for downstream applications. roche.comsigmaaldrich.com
Table 2: Example Composition of a General-Purpose Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class(es) | Typical Target Enzymes |
|---|---|---|
| Leupeptin | Serine, Cysteine | Trypsin, Calpain, Cathepsins |
| Aprotinin (B3435010) | Serine | Trypsin, Chymotrypsin (B1334515), Plasmin |
| Pepstatin A | Aspartic | Pepsin, Cathepsin D, Renin |
| AEBSF | Serine | Trypsin, Chymotrypsin, Thrombin |
| E-64 | Cysteine | Papain, Calpain, Cathepsin B |
| Bestatin | Aminopeptidases | Leucine aminopeptidase |
| EDTA | Metalloproteases | Chelates metal ions required for activity |
Note: This table represents a typical formulation; specific components and concentrations can vary between commercial cocktails. stellarscientific.comgbiosciences.comthermofisher.com
In Vitro Enzyme Activity Assays and Kinetic Characterization
Leupeptin serves as a critical tool in enzymology for the in vitro study of protease activity and kinetics. As a well-characterized inhibitor, it is used to probe the function and mechanism of serine and cysteine proteases. nih.govpubcompare.ai Leupeptin is a reversible, competitive, and tight-binding inhibitor. cephamls.comnih.gov Its mechanism involves the C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine (in serine proteases) or the thiol group of the active site cysteine (in cysteine proteases), mimicking the tetrahedral transition state of substrate hydrolysis. sigmaaldrich.comdiva-portal.org
Kinetic studies have been performed to precisely characterize its interaction with various enzymes. For example, the inhibition of cathepsin B by leupeptin was found to be a slow, tight-binding process. nih.gov This "hysteretic" effect, where the steady-state of inhibition is not reached immediately, allows for the calculation of both the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov For human cathepsin B, the k_on was determined to be 1.8 x 10^5 M-1s-1. nih.gov The inhibition constant (Ki), which reflects the inhibitor's potency, can be calculated from these rates (Ki = k_off/k_on) or determined from steady-state measurements. nih.gov Such kinetic characterization is vital for understanding the enzyme-inhibitor interaction at a molecular level. nih.gov
Table 3: Reported Inhibition Constants (Ki) of Leupeptin for Various Proteases
| Enzyme | Enzyme Class | Ki Value | Reference |
|---|---|---|---|
| Trypsin | Serine Protease | 3.5 nM | wikipedia.org |
| Plasmin | Serine Protease | 3.4 nM | wikipedia.org |
| Cathepsin B | Cysteine Protease | ~5 nM | nih.gov |
| Papain | Cysteine Protease | Inhibited | wikipedia.org |
| Oxidized Leupeptin (vs. Trypsin) | Serine Protease | 2.7 μM |
Note: Ki values can vary depending on experimental conditions. "Inhibited" indicates effective inhibition, but a specific Ki value was not cited in the provided sources.
Substrate Specificity Determination for Novel Proteases
Determining the substrate specificity of a newly discovered or uncharacterized protease is a fundamental step in understanding its biological function. Leupeptin is employed in these studies as a diagnostic tool to classify novel proteases. nih.gov By testing the ability of leupeptin to inhibit the activity of a novel enzyme, researchers can make an initial classification. roche.com If leupeptin effectively blocks the enzyme's activity, it strongly suggests the enzyme belongs to the serine or cysteine protease families. sigmaaldrich.com Conversely, a lack of inhibition by leupeptin (and other class-specific inhibitors) helps to rule out these classes. agscientific.comsigmaaldrich.com
This approach provides a crucial starting point for more detailed investigations using substrate libraries. nih.gov For example, the serine protease neuropsin (also known as KLK8) was co-crystallized with leupeptin to elucidate the structure of its active site and substrate-binding pockets. researchgate.netjst.go.jp Understanding how the inhibitor fits into the active site provides a blueprint of the enzyme's preferences for amino acid residues at different positions (P1, P2, P3, etc.) of a substrate. researchgate.net This structural information is invaluable for designing specific peptide substrates and more potent, selective inhibitors for that particular enzyme, which is a key challenge when studying closely related proteases. nih.gov Therefore, leupeptin acts not only as an inhibitor but also as a molecular probe to map the active site architecture and guide the characterization of novel proteases. nih.govresearchgate.net
Experimental Methodological Considerations and Optimization
In Vitro Experimental Paradigms
In the laboratory, leupeptin (B1674832) is frequently employed to prevent the degradation of proteins of interest during various experimental procedures. agscientific.com Its application spans from cell culture to biochemical assays, where controlling unwanted proteolytic activity is essential for obtaining accurate and reproducible results.
Cell Culture Applications: Optimal Concentrations and Exposure Durations
The effective working concentration of leupeptin in cell culture typically ranges from 1 to 100 µM. serva.decephamls.commpbio.com The optimal concentration can vary depending on the specific cell type, the target proteases, and the experimental goals. For instance, in studies involving cerebellar granule neurons, leupeptin was used to assess the toxic effects of prolonged protease inhibition. nih.gov In another study, a concentration of 100 µM leupeptin was applied to primary rat motoneuron cultures to improve survival after excitotoxic injury. nih.gov Research on the inhibition of human coronavirus 229E in MRC-C cells utilized leupeptin at concentrations of 0, 1, 10, and 100 μg/mL, with an IC50 value of 0.4 μg/mL. apexbt.com
The duration of exposure to leupeptin is also a critical parameter. Short-term exposure is often sufficient for applications like cell lysis, while longer-term studies may require continuous presence of the inhibitor. In experiments with cerebellar granule neurons, a 24-hour exposure was used to evaluate the consequences of sustained protease inhibition. nih.gov Similarly, studies on head and neck squamous cell carcinoma (HNSCC) cells involved treating PINCH-1 knockout cells with 10 μM leupeptin for 12 hours. researchgate.net In viral inhibition assays, the timing of leupeptin addition is crucial; for the human coronavirus 229E, it was most effective when added within 2 hours of infection, indicating its action on an early replication stage. apexbt.com
Table 1: Examples of Leupeptin Concentrations and Exposure Times in Cell Culture
| Cell Type | Concentration | Exposure Duration | Experimental Context | Reference |
|---|---|---|---|---|
| Cerebellar Granule Neurons | Not specified | 24 hours | Toxicity of protease inhibition | nih.gov |
| Primary Rat Motoneurons | 100 µM | Not specified | Improvement of motoneuron survival | nih.gov |
| MRC-C Cells | 0, 1, 10, 100 µg/mL | 24 hours | Inhibition of human coronavirus 229E | apexbt.com |
| PINCH-1 KO HNSCC Cells | 10 µM | 12 hours | Abolishing PINCH-1 deficiency effects | researchgate.net |
| Vero Cells | 0.06-200 µM | 72 hours | Inhibition of SARS-CoV-2 | medchemexpress.com |
| HuH-7 Cells | Not specified | Not specified | Inhibition of SARS-CoV-2 infection | cellsignal.com |
Cell Lysate Preparation and Protease Inhibition Strategies
When cells are lysed, compartmentalized proteases are released, which can rapidly degrade target proteins. thermofisher.com Leupeptin is a key component of many protease inhibitor cocktails used to prevent this degradation during cell lysate preparation. researchgate.netcreative-proteomics.com It is effective against a broad spectrum of serine and cysteine proteases. creative-proteomics.com
A common strategy is to add a cocktail of inhibitors to the lysis buffer immediately before use. creative-proteomics.com Leupeptin is often used in combination with other inhibitors like PMSF (for serine proteases), pepstatin A (for aspartic proteases), and EDTA (for metalloproteases) to achieve comprehensive protection. researchgate.net For example, a typical homemade cocktail might involve diluting a 100 µg/ml stock solution of leupeptin by a factor of 10 in the final lysate. researchgate.net Commercially available protease inhibitor cocktails also frequently include leupeptin hemisulfate as a key ingredient. ubpbio.com
The preparation of the leupeptin stock solution is an important consideration. It is soluble in water, ethanol (B145695), acetic acid, and DMF. serva.debiocompare.com A stock solution of 5 mg/ml (10 mM) in water is stable for about a week at 4°C and for approximately six months at -20°C. serva.de However, the working solution is only stable for a few hours. serva.de
Biochemical Assay Integration and Validation
Leupeptin's inhibitory activity can be integrated and validated within various biochemical assays. For example, in assays measuring the activity of specific proteases like calpain, leupeptin can be used as a control to ensure that the observed activity is indeed from the enzyme of interest. ebi.ac.uk
However, it is important to be aware of potential interferences. Due to its aldehyde group, leupeptin can act as a reducing agent and may interfere with protein quantification methods like the Lowry assay and, to a lesser degree, the Bradford assay. cephamls.comvwr.com
Validation of leupeptin's efficacy in a given assay can be performed by measuring the activity of a known target protease in the presence and absence of the inhibitor. A significant reduction in protease activity upon the addition of leupeptin confirms its inhibitory function within the specific experimental context. For instance, in a study of SARS-CoV-2 Mpro, leupeptin's inhibitory effect was quantified with an IC50 value of 127.2 µM. nih.gov
In Vivo Preclinical Animal Model Implementation
Leupeptin's utility extends to in vivo studies, where it has been used in various preclinical animal models to investigate the role of proteases in disease pathogenesis.
Selection of Appropriate Animal Models for Disease Research
The choice of animal model is dictated by the research question. Leupeptin has been employed in models of:
Muscular Dystrophy: Mouse and chicken models have been used to study the potential of leupeptin to prevent or delay the progression of muscular dystrophy. nih.gov The mdx mouse model, a model for Duchenne muscular dystrophy, has been used in long-term studies with daily intraperitoneal injections of leupeptin. physiology.org Similarly, the Golden Retriever Muscular Dystrophy (GRMD) dog model, which closely mimics the human disease, has been used to test leupeptin-derived inhibitors. frontiersin.org
Neurodegenerative and Nerve Injury Models: Rat models of sciatic nerve crush have been utilized to assess leupeptin's ability to improve motoneuron survival and muscle function. nih.gov In these studies, leupeptin was delivered locally via a silicon implant. nih.gov Primate models (Cebus apella) with median nerve transection have also been used to evaluate the neuro-regenerative potential of leupeptin. researchgate.net
Ischemia Models: A rat hind limb ischemia model was used to investigate whether leupeptin could mitigate muscle and nerve damage following prolonged blood flow occlusion. nih.gov
Autoimmune Diseases: Rabbits have been used as a model for experimental autoimmune myasthenia gravis, where leupeptin treatment was shown to prevent disease development. nih.gov
Neuroinflammation: In a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), leupeptin was included in the lysis buffer for brain tissue homogenization. frontiersin.org
Autophagy Studies: Mice have been used to develop and characterize an in vivo assay for measuring macroautophagic flux based on the administration of leupeptin. mdpi.commdpi.com
Delivery Strategies and Routes in Animal Models
The method of leupeptin delivery in animal models is a critical factor for achieving therapeutic efficacy. Various routes of administration have been explored:
Intraperitoneal (i.p.) Injection: This is a common route for systemic delivery. In studies of autophagic flux in mice, leupeptin was administered via i.p. injection at doses ranging from 9 to 40 mg/kg. apexbt.commdpi.commdpi.commedchemexpress.com Long-term studies in mdx mice also utilized daily i.p. injections. physiology.org
Oral Administration: Leupeptin can be absorbed orally. jst.go.jp In primate models of nerve repair, oral delivery was shown to result in detectable plasma concentrations. researchgate.net Studies in GRMD dogs also explored oral administration of a leupeptin derivative. frontiersin.org
Intramuscular (i.m.) Injection: This route has been used in studies of nerve regeneration in primates and in a rat model of hind limb ischemia. researchgate.netnih.gov
Local Delivery: For targeted effects, local administration can be employed. In a rat sciatic nerve crush model, a silicon implant containing leupeptin was placed directly onto the lumbar spinal cord. nih.gov
The choice of delivery strategy depends on the target tissue, the desired duration of action, and the specific research objectives.
Table 2: Examples of Leupeptin Delivery Strategies in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Reference |
|---|---|---|---|
| Mice | Autophagy Study | Intraperitoneal injection | mdpi.commdpi.commedchemexpress.com |
| mdx Mice | Muscular Dystrophy | Intraperitoneal injection | physiology.org |
| Rats | Sciatic Nerve Crush | Local implant | nih.gov |
| Primates (Cebus apella) | Nerve Transection | Oral, Intramuscular injection | researchgate.net |
| Rats | Hind Limb Ischemia | Intramuscular injection | nih.gov |
| GRMD Dogs | Muscular Dystrophy | Oral | frontiersin.org |
Assessment of Efficacy in Experimental Animal Outcomes
The evaluation of leupeptin's effectiveness in animal models necessitates a multi-faceted approach, focusing on biochemical, histological, and functional endpoints. A primary method involves the direct measurement of protease inhibition in tissues of interest. This can be achieved by collecting tissue samples after leupeptin administration and performing in vitro protease activity assays. For instance, studies have examined the inhibition of calpain, a calcium-dependent cysteine protease, in various tissues following leupeptin treatment. physiology.orgnih.gov
A key methodology for assessing macroautophagic flux in vivo utilizes leupeptin to inhibit lysosomal proteases. mdpi.comebi.ac.ukresearchgate.netnih.gov This leads to the accumulation of proteins like LC3-II, which can be quantified by Western blot analysis of tissue extracts. researchgate.netnih.gov The rate of LC3-II accumulation serves as an indicator of autophagic activity. ebi.ac.ukresearchgate.net Research has shown that basal autophagic flux varies between organs, with the liver exhibiting a high rate and the spleen a much lower rate. ebi.ac.ukresearchgate.net
Histological analysis provides visual evidence of leupeptin's effects on tissue morphology. For example, in models of muscle injury or disease, muscle fiber cross-sectional area can be measured to assess atrophy or hypertrophy. nih.gov In a study on ischemia in a rat hind limb model, leupeptin administration resulted in a larger gastrocnemius muscle fiber cross-sectional area in the uninjured limb compared to saline-treated controls. nih.gov However, no significant difference was observed in the injured limb. nih.gov Similarly, in studies of neurodegenerative models, neuronal survival and axon growth can be quantified. agscientific.com
Functional outcomes are crucial for determining the therapeutic potential of leupeptin. In models of neuromuscular disorders, this can include assessments of muscle function, such as specific force generation. physiology.orgnih.gov Gait analysis can also be employed to observe improvements in limb functionality over time. nih.gov In models of hearing loss, auditory brainstem response (ABR) thresholds can be measured to determine the extent of hearing preservation. ebi.ac.uk
It is important to note that the efficacy of leupeptin can be influenced by the specific animal model and the experimental conditions. For instance, some studies in mdx mice, a model for Duchenne muscular dystrophy, did not find significant improvements in muscle function or histology with leupeptin treatment. physiology.orgnih.gov
Table 1: Methodologies for Assessing Leupeptin Efficacy in Animal Models
| Assessment Category | Specific Method | Example Application | References |
| Biochemical | In vitro protease activity assays | Measuring calpain inhibition in tissue homogenates | physiology.orgnih.gov |
| Western blot for LC3-II accumulation | Quantifying autophagic flux in liver and other organs | mdpi.comebi.ac.ukresearchgate.netnih.gov | |
| Histological | Muscle fiber cross-sectional area | Assessing muscle atrophy/hypertrophy in ischemia models | nih.gov |
| Neuronal cell counting | Evaluating neuroprotection in neurodegenerative models | agscientific.com | |
| Functional | Gait analysis | Measuring improvement in limb function after injury | nih.gov |
| Auditory Brainstem Response (ABR) | Determining the degree of hearing preservation | ebi.ac.uk | |
| In vitro muscle force measurement | Assessing muscle strength in muscular dystrophy models | physiology.orgnih.gov |
Strategies for Mitigating Potential Off-Target Effects in Complex Biological Systems
Leupeptin, while a potent inhibitor of certain serine and cysteine proteases, can exhibit off-target effects, which is a common challenge with protease inhibitors. mdpi.combmj.com Strategies to mitigate these effects are crucial for ensuring the specificity of research findings.
One primary strategy is the careful selection of experimental models and the use of appropriate controls. This includes comparing the effects of leupeptin to other protease inhibitors with different specificity profiles. roche.com Additionally, employing gene-knockout or knockdown models for the target protease can help to confirm that the observed effects are indeed due to the inhibition of that specific enzyme.
Another approach involves optimizing the concentration of leupeptin used in experiments. Using the lowest effective concentration can help to minimize interactions with unintended targets. wikipedia.org Titration experiments are essential to determine the optimal concentration that inhibits the target protease without causing significant off-target effects.
Furthermore, the development of more specific inhibitors is an ongoing area of research. dovepress.compatsnap.com While leupeptin is a broad-spectrum inhibitor, future research may focus on designing derivatives with higher affinity for specific proteases. dovepress.com This approach, known as structure-based drug design, aims to create inhibitors that fit more precisely into the active site of the target enzyme, thereby reducing the likelihood of binding to other proteases. nih.gov
In the context of in vivo studies, local delivery of leupeptin to the target tissue can also help to reduce systemic off-target effects. bmj.com This can be achieved through various methods, such as direct injection or the use of targeted delivery systems.
Finally, it is important to consider the potential for compensatory mechanisms within the biological system. The inhibition of one protease may lead to the upregulation of other proteases or signaling pathways. physiology.orgnih.gov Therefore, a comprehensive analysis of multiple endpoints is necessary to fully understand the effects of leupeptin.
Stability and Storage Protocols for Research Grade Leupeptin (hemisulfate)
Proper storage of research-grade leupeptin (hemisulfate) is critical to maintain its potency and ensure the reliability of experimental results. Leupeptin is typically supplied as a lyophilized powder. cellsignal.com
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C in a desiccated environment. cellsignal.commedchemexpress.comtocris.comcaymanchem.com Under these conditions, the compound is stable for at least two years. Some suppliers recommend storage at +2 to +8°C, and in this case, the product is stable until the expiration date on the label.
Solutions: Once reconstituted, leupeptin solutions should be stored at -20°C to prevent loss of activity. cellsignal.comsigmaaldrich.com It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles. cellsignal.comubpbio.com An aqueous solution of leupeptin (e.g., 10 mM) is reported to be stable for one week at +2 to +8°C and for up to six months at -20°C. sigmaaldrich.comserva.de However, at typical working concentrations (10-100 µM), the solution may only be stable for a few hours, and it is advisable to keep the stock solution on ice during intermittent use. sigmaaldrich.com
Table 2: Recommended Storage Conditions for Leupeptin (hemisulfate)
| Form | Storage Temperature | Duration of Stability | Additional Notes | References |
| Lyophilized Powder | -20°C | At least 24 months | Store desiccated | cellsignal.commedchemexpress.comtocris.comcaymanchem.com |
| +2 to +8°C | Until expiration date | Store dry | ||
| Stock Solution (e.g., 10 mM) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | cellsignal.comsigmaaldrich.comserva.de |
| +2 to +8°C | 1 week | sigmaaldrich.comserva.de | ||
| Working Solution (10-100 µM) | On ice | A few hours | sigmaaldrich.com |
Considerations for Leupeptin Solubility and Formulation for Research Use
Leupeptin (hemisulfate) is readily soluble in a variety of solvents commonly used in research settings.
Solubility: It is soluble in water, methanol (B129727), ethanol, acetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). cellsignal.com Specific solubility data from various suppliers indicates solubility in water at concentrations up to 50 mg/mL, and in methanol and ethanol at 50 mg/mL. cellsignal.comsigmaaldrich.comsigmaaldrich.com Some sources state solubility in water up to 10 mg/mL. tocris.comiscabiochemicals.com
Formulation for Research Use: For most in vitro applications, leupeptin is prepared as a stock solution in water or DMSO. cellsignal.comubpbio.com A common stock solution concentration is 10 mM. cellsignal.comubpbio.com To prepare a 10 mM stock solution, 5 mg of leupeptin hemisulfate powder can be reconstituted in 1.05 mL of DMSO. cellsignal.com For use in cell lysis buffers, a typical working concentration ranges from 1 to 100 µM. wikipedia.orgsigmaaldrich.comubpbio.comiscabiochemicals.com
Due to its aldehyde group, leupeptin may act as a reducing agent and could potentially interfere with certain protein determination assays, such as the Lowry assay and, to a lesser extent, the Bradford assay. sigmaaldrich.comcarlroth.com
Table 3: Solubility of Leupeptin (hemisulfate)
| Solvent | Reported Solubility | References |
| Water | 10 mg/mL to 50 mg/mL | cellsignal.comtocris.comsigmaaldrich.comsigmaaldrich.comiscabiochemicals.com |
| Methanol | 50 mg/mL | cellsignal.com |
| Ethanol | 50 mg/mL | cellsignal.com |
| Acetic Acid | Readily soluble | |
| Dimethylformamide (DMF) | Readily soluble | |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | ubpbio.com |
Comparative Analysis of Leupeptin with Other Protease Inhibitors
Overlap and Distinctive Features Relative to Serine Protease Inhibitors (e.g., PMSF, Aprotinin)
Leupeptin (B1674832) demonstrates inhibitory action against certain serine proteases, a feature it shares with inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) and Aprotinin (B3435010). mdpi.com However, their mechanisms of action and range of inhibition present notable distinctions.
Leupeptin, an N-acetyl-L-leucyl-L-leucyl-L-argininal, functions as a competitive and reversible inhibitor. scientificlabs.ie Its aldehyde group establishes a covalent hemiacetal linkage with the serine residue in the active site of the target proteases. scientificlabs.ieserva.de While primarily recognized for its strong inhibition of cysteine proteases, it also effectively hinders serine proteases such as trypsin and plasmin. sigmaaldrich.comcephamls.comwikipedia.orgebi.ac.uk
Phenylmethylsulfonyl fluoride (PMSF) acts as an irreversible inhibitor by sulfonating the active site serine residue of serine proteases like trypsin and chymotrypsin (B1334515). abcam.com In contrast to the reversible inhibition by leupeptin, the action of PMSF is permanent. PMSF is also characterized by its instability in aqueous solutions, with a half-life under an hour, requiring it to be freshly prepared for use. qiagen.com Leupeptin, conversely, shows greater stability in solution. wikipedia.orgebi.ac.uk
Aprotinin , a polypeptide bovine pancreatic trypsin inhibitor, serves as a competitive, reversible inhibitor of serine proteases, including trypsin, chymotrypsin, and plasmin. abcam.com Its inhibitory mechanism is based on a strong binding interaction with the enzyme's active site. Although both aprotinin and leupeptin are reversible inhibitors, their specificities vary. Aprotinin is highly specific to serine proteases, whereas leupeptin has a wider range of targets that encompasses cysteine proteases. abcam.combosterbio.com
| Feature | Leupeptin | PMSF | Aprotinin |
| Inhibitor Class | Peptide aldehyde | Sulfonyl fluoride | Polypeptide |
| Mechanism | Reversible, covalent hemiacetal formation scientificlabs.ieserva.de | Irreversible, sulfonation of active site serine abcam.com | Reversible, tight-binding competitive inhibition bitesizebio.com |
| Primary Targets | Cysteine proteases (e.g., papain, cathepsin B), some serine proteases (e.g., trypsin, plasmin) sigmaaldrich.comcephamls.comwikipedia.orgebi.ac.uk | Serine proteases (e.g., trypsin, chymotrypsin, thrombin) abcam.com | Serine proteases (e.g., trypsin, chymotrypsin, plasmin) abcam.com |
| Reversibility | Reversible sigmaaldrich.cominterchim.fr | Irreversible bitesizebio.com | Reversible bosterbio.combitesizebio.com |
| Stability in Aqueous Solution | Relatively stable wikipedia.orgebi.ac.uk | Unstable (short half-life) qiagen.com | Stable |
Overlap and Distinctive Features Relative to Cysteine Protease Inhibitors (e.g., E-64, Cystatin)
Leupeptin's most significant inhibitory effects are directed at cysteine proteases, which include enzymes such as papain, cathepsin B, and calpain. cephamls.com In this capacity, it shares functional similarities with inhibitors like E-64 and Cystatin.
E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is an irreversible inhibitor of cysteine proteases. nih.govscbt.com It specifically and covalently alters the active site cysteine residue, causing the enzyme to be permanently deactivated. nih.gov This is in contrast to the reversible inhibition of leupeptin. E-64 is highly specific for cysteine proteases and does not inhibit serine proteases, making it a more focused inhibitor than leupeptin in situations where only cysteine protease activity is of concern. biologists.com
Cystatins are a group of naturally occurring protein inhibitors that create strong, reversible, and non-covalent bonds with cysteine proteases. bibliotekanauki.pl Similar to leupeptin, they are reversible inhibitors, but they are distinguished by their larger protein structure and different binding mechanism. bibliotekanauki.pl Cystatins are very specific for cysteine proteases, especially those in the papain family. bibliotekanauki.pl As a small peptide, leupeptin may have better cell permeability in some experimental conditions compared to the larger cystatin proteins.
| Feature | Leupeptin | E-64 | Cystatin |
| Inhibitor Class | Peptide aldehyde | Epoxysuccinyl peptide derivative | Protein |
| Mechanism | Reversible, covalent hemiacetal formation scientificlabs.ieserva.de | Irreversible, covalent modification of active site cysteine nih.gov | Reversible, tight-binding non-covalent interaction bibliotekanauki.pl |
| Primary Targets | Cysteine proteases (e.g., papain, cathepsin B, calpain), some serine proteases cephamls.com | Cysteine proteases (e.g., papain, cathepsins B, H, L) nih.gov | Cysteine proteases (papain superfamily) bibliotekanauki.pl |
| Reversibility | Reversible sigmaaldrich.cominterchim.fr | Irreversible bosterbio.comnih.gov | Reversible bibliotekanauki.pl |
| Specificity | Broad (cysteine and some serine proteases) mdpi.comcephamls.com | Highly specific for cysteine proteases biologists.com | Highly specific for cysteine proteases bibliotekanauki.pl |
Synergistic Effects of Leupeptin in Combination with Other Inhibitors in Research
In numerous research applications, especially during cell and tissue lysis for protein extraction, a single protease inhibitor is often not enough to prevent protein degradation because of the wide array of proteases present. interchim.fr This has made the use of "protease inhibitor cocktails," which are mixtures of several inhibitors with different specificities, a common practice. interchim.frbiocompare.com
Leupeptin is a vital ingredient in many commercially available and lab-made protease inhibitor cocktails. bitesizebio.comcytoskeleton.combiocompare.comunibiotech.in Its capacity to inhibit a wide variety of cysteine and some serine proteases complements the effects of other inhibitors. bosterbio.com For example, a typical cocktail might contain:
Leupeptin: To inhibit cysteine proteases and some serine proteases. bosterbio.com
Aprotinin: To achieve more thorough inhibition of serine proteases. neb.com
PMSF or AEBSF: For extensive, irreversible inhibition of serine proteases. neb.com
EDTA: To block metalloproteases by chelating the metal ions they need to function. bosterbio.com
Pepstatin A: To inhibit aspartic proteases like pepsin and cathepsins D and E. bosterbio.com
The combination of these inhibitors offers a much wider range of protection against proteolysis than any single inhibitor could provide on its own. The synergistic benefit comes from targeting multiple classes of proteases at the same time, which preserves the integrity of the proteins of interest during experiments. Research has demonstrated that using such cocktails significantly enhances the yield and quality of isolated proteins.
Advantages and Limitations of Leupeptin as a Broad-Spectrum Inhibitor in Specific Research Contexts
Advantages:
Broad Spectrum: Leupeptin's ability to inhibit both cysteine and some serine proteases makes it a versatile tool for the initial stages of protein extraction and purification, when the specific proteases present may not be known. mdpi.commedchemexpress.com
Reversibility: Its reversible nature can be beneficial in studies where it is necessary to restore protease activity after a particular experimental step. sigmaaldrich.cominterchim.fr
Potency: It is a powerful inhibitor of its target enzymes, often being effective at low micromolar concentrations. sigmaaldrich.comcephamls.com
Good Stability: In comparison to other inhibitors like PMSF, leupeptin exhibits better stability in aqueous solutions. wikipedia.orgebi.ac.uk
Limitations:
Not Entirely Specific: While its broad-spectrum activity is an advantage, it can also be a drawback when the research goal is to study a specific protease. mdpi.com Its inhibition of multiple enzymes can make it difficult to interpret the results. mdpi.comnih.gov
Incomplete Serine Protease Inhibition: It does not inhibit all serine proteases; for instance, it is not an effective inhibitor of chymotrypsin. serva.decephamls.com Consequently, it cannot be relied upon as the sole inhibitor when comprehensive protection against serine proteases is needed.
Reversibility: In situations where the complete and permanent deactivation of proteases is required, its reversible nature is a disadvantage compared to irreversible inhibitors like PMSF or E-64. bosterbio.combitesizebio.com
Potential for Off-Target Effects: As a reactive aldehyde, it has the potential to interact with other cellular components, although its main targets are the active sites of particular proteases. serva.decephamls.com
Structure Activity Relationship Sar Studies and Leupeptin Analogues
Design and Synthesis of Leupeptin (B1674832) Derivatives
The design and synthesis of leupeptin derivatives are driven by the need to overcome the limitations of the natural compound, such as its broad specificity, and to create tools for specific biological inquiries. The chemical synthesis of leupeptin itself is challenging, primarily due to the presence of the reactive C-terminal L-argininal moiety. nih.gov
Researchers have employed several strategies to create leupeptin analogues:
Solid-Phase Peptide Synthesis: A common approach involves the use of standard solid-phase peptide synthesis, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, to build the peptide backbone. nih.govebi.ac.uk This method is more straightforward than synthesizing the peptide aldehyde directly. For instance, analogues like 6-aminohexanoic acid (Ahx)–Phe–Leu–Arg–COOH and Ahx–Leu–Leu–Arg–COOH have been successfully synthesized. nih.gov In these derivatives, the C-terminal aldehyde is replaced with a carboxylic acid.
Modification of the N-terminus: The N-terminal acetyl group of leupeptin has been replaced with other chemical groups to introduce new functionalities. A notable example is the substitution with a 6-aminohexanoyl (Ahx) group. nih.govebi.ac.uk This modification provides a primary amine, which allows for easy conjugation of the inhibitor to other molecules, such as inorganic oxide nanoparticles or agarose (B213101) beads, for applications like affinity chromatography or targeted delivery. nih.gov
Structure-Based Computational Design: Advanced computational methods are used to design novel analogues with high specificity for a particular target. For example, structure-based design tools like Glide and AutoDock have been used to create a library of 104 new leupeptin analogues aimed at inhibiting falcipain-2 and falcipain-3, which are cysteine proteases from the malaria parasite Plasmodium falciparum. researchgate.netresearchgate.net These virtual screening methods predict the binding affinity of the designed molecules to the active site of the target enzyme, allowing for the selection of the most promising candidates for synthesis. researchgate.net
The biosynthesis of leupeptin involves the enzymatic reduction of a leupeptin acid precursor, a reaction catalyzed by leupeptin acid reductase. nih.gov The difficulty in replicating this final step chemically has spurred the development of synthetic routes that yield stable and functional analogues, even if they differ slightly from the natural product's structure. nih.gov
Modification of Inhibitory Profile through Structural Alterations
Structural alterations to the leupeptin molecule, particularly at the C-terminus and within the peptide sequence, have profound effects on its inhibitory profile.
The C-terminal aldehyde group is essential for the potent inhibitory activity of leupeptin. nih.govebi.ac.uk It interacts with the active site of serine proteases, like trypsin, by forming a reversible hemiacetal bond with the hydroxyl group of the catalytic serine residue (Ser195). nih.gov This interaction mimics the transition state of peptide bond hydrolysis, making leupeptin a potent transition-state inhibitor.
Modifications to this critical aldehyde group significantly alter inhibitory strength:
Oxidation: When the C-terminal aldehyde is oxidized to a carboxylic acid (the natural precursor), the resulting molecule shows reduced, but not completely eliminated, inhibitory activity. nih.govebi.ac.uk
Reduction: The reduction of the aldehyde to an alcohol leads to an even greater loss of inhibitory function compared to the oxidized form. nih.gov
The weaker inhibition by the oxidized and reduced forms is attributed to the loss of the ability to form a stable hemiacetal adduct with the active site serine. nih.gov Although the carboxylate form can still interact with the oxyanion hole and the alcohol form can form a hydrogen bond with His57, these interactions are less effective than the covalent bond formed by the aldehyde. nih.gov
| Compound | C-terminal Group | Relative Inhibitory Potency |
|---|---|---|
| Leupeptin (Natural) | -CHO (Aldehyde) | High |
| Leupeptin Acid (Oxidized) | -COOH (Carboxylic Acid) | Moderate |
| Leupeptin Alcohol (Reduced) | -CH₂OH (Alcohol) | Low |
This table summarizes the general findings that the aldehyde group is crucial for maximal inhibitory activity, with its oxidation or reduction leading to decreased potency. nih.gov
Changes in the peptide sequence also modulate the inhibitor's specificity. The natural Leu-Leu-Arg sequence is recognized by trypsin-like proteases. nih.gov Synthesizing analogues with different peptide sequences, such as Ahx–Phe–Leu–Arg–COOH, alters the binding affinity for different proteases, demonstrating that the peptide portion of the molecule governs its targeting specificity. nih.govebi.ac.uk
Development of More Selective Leupeptin Analogues for Targeted Research
A significant drawback of leupeptin for clinical or precise biological studies is its broad-spectrum activity, inhibiting a wide range of serine and cysteine proteases. mdpi.com This lack of specificity has driven the development of analogues designed to target a single protease or a specific family of proteases.
Selective Cathepsin L Inhibitors: Leupeptin's non-specific inhibition is a problem in studies of cathepsins. To address this, peptidyl aldehyde analogues were designed to be more selective for cathepsin L, a cysteine protease implicated in various diseases. One such analogue, Z-Phe-Phe-H, proved to be a highly potent and selective inhibitor of cathepsin L. mdpi.com It exhibited an IC₅₀ value of 0.74 nM against cathepsin L, making it over 90 times more potent than leupeptin (IC₅₀ = 70.3 nM) for this enzyme. mdpi.com Furthermore, it showed significantly higher selectivity for cathepsin L over the related proteases cathepsin B and calpain II. mdpi.com
| Inhibitor | Target: Cathepsin L (nM) | Target: Cathepsin B (nM) | Selectivity (Cathepsin B / Cathepsin L) |
|---|---|---|---|
| Leupeptin | 70.3 | - | Low |
| Z-Phe-Phe-H | 0.74 | >10,000 | >90-fold improvement |
This table highlights the successful development of a leupeptin analogue with significantly improved potency and selectivity for cathepsin L. Data from Woo et al. as cited in mdpi.com.
Targeted Antimalarial Agents: Another area of targeted research is the development of new antimalarial drugs. The Plasmodium falciparum parasite relies on cysteine proteases, known as falcipains, for its survival. researchgate.netresearchgate.net Using computational modeling, researchers have designed leupeptin analogues that specifically target falcipain-2 and falcipain-3. researchgate.netresearchgate.net Docking simulations predicted that many of the newly designed analogues had better binding affinities for the falcipain active sites than leupeptin itself. researchgate.net Notably, some analogues also showed higher predicted selectivity for falcipain-3 over falcipain-2, which is crucial for developing drugs with fewer off-target effects. researchgate.net These findings propose that rationally designed leupeptin analogues could serve as promising lead compounds for future chemotherapeutic strategies against malaria. researchgate.net
Challenges and Limitations in Leupeptin Based Research
Issues of Permeability and Bioavailability in Complex Biological Systems
A primary hurdle in the application of leupeptin (B1674832) in cell-based assays and in vivo studies is its limited membrane permeability. sigmaaldrich.com Being a hydrophilic peptide, leupeptin's ability to passively diffuse across the lipid bilayers of cell membranes is poor. nih.gov This characteristic is a significant barrier to its use in studies aiming to investigate intracellular proteolytic processes.
Limited Cell Permeability: Technical datasheets explicitly state that leupeptin is not cell-permeable. sigmaaldrich.com This means that in standard cell culture experiments, externally applied leupeptin will not efficiently reach cytosolic or organellar proteases. This limitation necessitates the use of cell permeabilization techniques or microinjection, which can themselves introduce experimental artifacts and perturb the cellular system under investigation.
Low Oral Bioavailability: The challenges of permeability extend to its use in whole organisms. Like many peptide-based therapeutics, leupeptin exhibits low oral bioavailability, typically less than 1%. nih.gov This is due to a combination of its poor absorption across the gastrointestinal (GI) tract and its susceptibility to degradation by digestive enzymes. nih.govreprocell.com Factors contributing to this include its large molecular size and high hydrophilicity, which hinder its passage through the intestinal epithelium. nih.gov Consequently, achieving effective intracellular concentrations in target tissues through oral administration is problematic. While alternative delivery methods can be employed, they underscore the inherent difficulty of using leupeptin to study systemic biological processes.
Deconvolution of Broad-Spectrum Inhibition Effects on Specific Biological Processes
Leupeptin is characterized by its broad-spectrum inhibitory activity, targeting multiple families of proteases. marketresearchintellect.com It is known to inhibit both serine proteases (like trypsin and plasmin) and cysteine proteases (like papain and cathepsins). sigmaaldrich.comscbt.com While this makes it effective as a general protease inhibitor for applications like protein isolation, it becomes a significant limitation when the goal is to probe the function of a single, specific protease. researchgate.netsigmaaldrich.com
Lack of Specificity: The compound inhibits a wide array of proteases, including trypsin, plasmin, proteinase K, kallikrein, thrombin, and cathepsins A and B. sigmaaldrich.comjst.go.jp This non-specific inhibition profile makes it difficult to attribute an observed biological effect to the inhibition of a particular enzyme. mdpi.com For example, if adding leupeptin to a cell lysate prevents the degradation of a specific protein, it is challenging to determine whether a serine or a cysteine protease, or a combination thereof, was responsible. This ambiguity complicates the elucidation of specific proteolytic pathways. scbt.com
Challenges in Target Validation: The broad-spectrum nature of leupeptin makes it an unfavorable tool for chemical biology applications aimed at validating specific enzymes as therapeutic targets. mdpi.com An observed phenotype could be the result of inhibiting multiple proteases simultaneously, leading to a complex and convoluted physiological response. Dissecting these intertwined effects requires the use of more selective inhibitors or complementary genetic approaches, such as RNA interference or CRISPR-Cas9, to silence the expression of individual proteases. Researchers have attempted to address this by designing synthetic leupeptin analogues with improved selectivity for specific proteases like cathepsin L over others such as cathepsin B and calpain II. mdpi.com
Confounding Downstream Effects: The inhibition of multiple proteases can trigger a cascade of unforeseen downstream events. For instance, leupeptin is used to measure macroautophagic flux by preventing the degradation of proteins like LC3b-II within the lysosome. nih.gov However, since it also inhibits other proteases, it can affect various cellular processes simultaneously, potentially influencing the very pathway under investigation through indirect mechanisms. scbt.com This makes the deconvolution of the primary effect from secondary, off-target consequences a major analytical challenge.
Identification and Mitigation of Potential Non-Canonical Interactions
Beyond its well-documented role as an active-site inhibitor of proteases, the possibility of leupeptin engaging in non-canonical interactions presents a further layer of complexity in research. These interactions may involve binding to sites other than the catalytic center or interacting with non-protease proteins, leading to unanticipated biological effects.
Mechanism of Action: Leupeptin's primary mechanism of inhibition involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease. sigmaaldrich.comnih.gov This is a well-established, canonical interaction. The aldehyde group is crucial for this potent inhibitory activity. jst.go.jpnih.gov
Indirect Effects on Cellular Pathways: Leupeptin's broad inhibition of proteases can indirectly affect cellular signaling pathways in ways that are difficult to predict. Proteases are key regulators of many biological processes, and their inhibition can lead to the accumulation of substrates or the prevention of protein activation cascades. scbt.com For example, inhibiting proteasome function with inhibitors like MG-132, which also bears a peptide aldehyde structure, is known to disrupt the proteolytic balance and affect numerous cellular functions. scbt.com While leupeptin is not primarily a proteasome inhibitor, its widespread effects on lysosomal and other proteases can similarly perturb cellular homeostasis, making it difficult to isolate the effect of inhibiting a single intended target. Mitigating these issues requires careful experimental design, including the use of the lowest effective concentration of the inhibitor and validating findings with more specific tools and orthogonal approaches.
Future Directions and Emerging Research Avenues for Leupeptin
Integration into Advanced In Vitro Systems (e.g., organoids, 3D cell cultures, microfluidic devices)
The limitations of traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex cellular interactions and microenvironments of living tissues, are well-documented. nih.govcrownbio.com In response, advanced in vitro systems such as organoids, spheroids, and other three-dimensional (3D) cell cultures have gained prominence. These models more accurately mimic the tissue-like architecture, gene expression, and physiological responses of organs in vivo. thermofisher.comnih.gov
Organoids, in particular, are 3D structures derived from stem cells that self-organize to display organ-specific architectures and functionalities. nih.govsigmaaldrich.com As these complex systems are increasingly used for disease modeling, drug discovery, and regenerative medicine, the need for precise experimental control becomes paramount. thermofisher.comnih.gov Leupeptin's role as a protease inhibitor is critical in this context. Proteases are intimately involved in the dynamic processes of tissue modeling and remodeling within organoids. The future application of leupeptin (B1674832) will involve its use to selectively inhibit protease activity to study developmental processes, disease progression, and the effects of therapeutic agents in a more physiologically relevant environment.
For instance, by applying leupeptin to organoid cultures, researchers can investigate the specific roles of leupeptin-sensitive proteases in organogenesis or in the pathology of diseases like cancer, where proteases are known to be dysregulated. nih.gov The integration of leupeptin into microfluidic devices, or "organ-on-a-chip" systems, which allow for the precise control of the cellular microenvironment, represents another frontier. In these systems, leupeptin can be used to dissect the function of proteases in cell-cell interactions, cell migration, and tissue barrier function under controlled flow conditions.
| Advanced System | Potential Application of Leupeptin | Research Goal | Supporting Rationale |
|---|---|---|---|
| Organoids | Inhibition of specific proteases during development or disease modeling. | To understand the role of cysteine/serine proteases in organogenesis, tissue homeostasis, and pathology. | Organoids mimic in vivo tissue architecture and function, providing a relevant context for studying protease function. nih.govsigmaaldrich.com |
| 3D Cell Cultures (Spheroids) | Studying the impact of protease inhibition on tumor growth, invasion, and drug resistance. | To identify protease-dependent pathways in cancer progression within a 3D tumor microenvironment. | 3D cultures better replicate the cell-cell and cell-matrix interactions that influence cancer cell behavior. crownbio.comnih.gov |
| Microfluidic Devices (Organ-on-a-Chip) | Dissecting protease function in cell migration, tissue barrier integrity, and response to mechanical cues. | To achieve high-resolution analysis of protease activity in dynamic, controlled microenvironments. | These systems allow for precise manipulation and real-time observation of cellular processes influenced by proteases. |
Development of Leupeptin-Based Probes for Protease Activity Profiling (e.g., activity-based probes)
Understanding the role of proteases in health and disease requires tools that can measure their activity directly within a complex biological sample. Activity-based protein profiling (ABPP) has emerged as a powerful technique for this purpose. nih.gov ABPP utilizes activity-based probes (ABPs)—small molecules that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element for targeting, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. nih.gov
While many ABPs have been developed for various enzyme classes, there is a significant opportunity to create leupeptin-based probes. Leupeptin's specificity is derived from its N-acetyl-L-leucyl-L-leucyl-L-argininal sequence and its C-terminal aldehyde group, which is essential for its inhibitory function by forming a hemiacetal with the active site serine or cysteine. ebi.ac.ukmdpi.com This structure provides an ideal scaffold for designing novel ABPs.
Future research will focus on chemically modifying the leupeptin molecule to incorporate a reporter tag without compromising its binding affinity and specificity. Such a probe would enable researchers to:
Visualize active proteases: Image the location and activity of leupeptin-sensitive proteases in cells and tissues.
Identify novel targets: Use the probe to pull down and identify previously unknown proteases that are regulated in specific biological processes.
Screen for inhibitors: Develop high-throughput screening assays to discover new, more specific inhibitors that compete with the leupeptin-based probe for binding. nih.gov
The development of leupeptin-based ABPs would be a significant advance, allowing for a more dynamic and precise understanding of the specific proteases it targets, moving beyond its current use as a general inhibitor. mdpi.com
Elucidating Novel Biological Roles and Mechanistic Insights Beyond Established Targets
While leupeptin is known as a broad-spectrum inhibitor of proteases like calpains, cathepsins, trypsin, and plasmin, recent research has begun to uncover more specific and novel biological roles. agscientific.comebi.ac.uk A significant future direction is to move beyond its established targets and explore its effects in diverse biological contexts.
One emerging area is its role in microbiology. In Streptomyces exfoliatus, the bacterium that produces it, leupeptin production is closely tied to mycelium development, where it appears to regulate the activity of an endogenous trypsin-like protease. nih.gov This suggests a sophisticated role in the organism's own life cycle. nih.govnih.gov
Furthermore, leupeptin has shown potential as an antiviral agent. Studies have demonstrated that it can inhibit key viral and host proteases essential for viral replication. For example, leupeptin exhibits inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and the host protease TMPRSS2, which is critical for viral entry into cells. ebi.ac.uknih.govnih.gov This has opened avenues for investigating leupeptin as a scaffold for developing antiviral therapeutics. nih.govmdpi.com
Another area of interest is in parasitology. Cysteine proteases like falcipain-2 and falcipain-3 are essential for the malaria parasite Plasmodium falciparum. Leupeptin has been shown to inhibit these proteases, suggesting its potential as a template for new anti-malarial drugs. agscientific.comresearchgate.net
| Biological Context | Novel Target/Role | Mechanism of Action | Reference |
|---|---|---|---|
| Virology (SARS-CoV-2) | Main Protease (Mpro), TMPRSS2 | Inhibits viral replication and entry into host cells by blocking essential proteases. | nih.govnih.gov |
| Parasitology (Malaria) | Falcipain-2, Falcipain-3 | Inhibits essential cysteine proteases in Plasmodium falciparum, killing the parasite. | agscientific.comresearchgate.net |
| Microbiology (Streptomyces) | Trypsin-like protease (TLP) | Regulates mycelial protein metabolism and development in the producing organism. | nih.gov |
Exploration of Leupeptin in Emerging Areas of Basic Science Research
The function of leupeptin as a potent protease inhibitor makes it a valuable tool for exploring fundamental biological questions in various emerging research fields. Protease dysregulation is implicated in a wide array of pathologies, and leupeptin allows researchers to probe the involvement of specific protease families in these processes.
Emerging areas where leupeptin is being applied include:
Neurodegenerative Diseases: In models of Parkinson's disease, leupeptin is used to study the role of calpains and other proteases in the formation of protein aggregates like Lewy bodies. agscientific.com
Hearing Loss: Research in animal models has shown that leupeptin can protect auditory hair cells from damage caused by noise or certain antibiotics, suggesting a role for calpains in hearing loss. agscientific.com
Neuronal Development and Regeneration: Leupeptin has been studied for its effects on promoting motoneuron survival and accelerating recovery after nerve injury, pointing to the destructive role of calpains in neuronal damage. agscientific.comresearchgate.net
Cardiac Pathogenesis: Leupeptin is used to investigate the contribution of proteases to myocardial stunning and other forms of cardiac injury following ischemia-reperfusion. agscientific.com
In each of these fields, leupeptin serves not as a therapeutic agent itself, but as a critical research tool to validate protease targets and elucidate the molecular mechanisms underlying the disease.
Advancements in Delivery Methods for Enhanced Research Utility in Complex Models
A significant challenge in utilizing leupeptin, particularly in complex in vitro models and in vivo studies, is its delivery. As a peptide, it can have poor membrane permeability and be susceptible to degradation. mdpi.com Future research will increasingly focus on advanced delivery strategies to enhance its stability and ensure it reaches its intracellular targets effectively.
Promising strategies for improving leupeptin delivery include:
Nanocarriers: Encapsulating leupeptin in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its uptake by cells. openmedicinalchemistryjournal.com
Cell-Penetrating Peptides (CPPs): Conjugating leupeptin to CPPs—short peptides that can traverse cellular membranes—is a strategy to improve its intracellular delivery. openmedicinalchemistryjournal.com
Chemical Modifications: Techniques like PEGylation (attaching polyethylene (B3416737) glycol) can increase the half-life and stability of peptide-based molecules like leupeptin. mdpi.com Another approach involves structural modifications, such as cyclization or the substitution of D-amino acids, to enhance stability against enzymatic degradation. mdpi.cominnovareacademics.in
By overcoming the delivery hurdle, researchers can more reliably use leupeptin in complex systems like organoids and animal models, leading to more accurate and translatable research findings. These advanced delivery methods will be crucial for unlocking the full potential of leupeptin as a research tool in challenging biological environments. researchgate.netopenmedicinalchemistryjournal.com
Q & A
Q. What is the primary mechanism of action of leupeptin (hemisulfate) in protease inhibition, and how should it be applied in experimental workflows?
Leupeptin (hemisulfate) is a reversible inhibitor of serine, cysteine, and threonine proteases, competitively binding to their active sites. For experimental use:
- Optimal concentration : Typically 1–100 µM, depending on the protease target (e.g., calpain vs. cathepsin) and cell type. Perform dose-response assays to determine efficacy without cytotoxicity .
- Application : Add to cell lysis buffers or culture media to prevent protein degradation. Validate inhibition via Western blot (e.g., reduced cleavage of substrates like PARP or caspase-3) .
Q. How does leupeptin (hemisulfate) compare to other protease inhibitors (e.g., PMSF, E-64) in specificity and experimental outcomes?
- Specificity : Leupeptin inhibits a broader range of proteases than PMSF (serine-specific) but is less potent than E-64 (cysteine-specific). Use combinatorial approaches (e.g., leupeptin + PMSF) for broad-spectrum inhibition.
- Data validation : Compare protein stability in lysates treated with leupeptin alone vs. inhibitor cocktails. Quantify intact proteins using Bradford assays or SDS-PAGE .
Q. What are the critical considerations for storing and reconstituting leupeptin (hemisulfate) to maintain activity?
- Storage : Dissolve in sterile water or PBS (pH 7.4) at 10 mM stock concentration. Aliquot and store at –20°C to avoid freeze-thaw cycles.
- Stability : Activity declines after >6 months; verify efficacy via control experiments (e.g., inhibition of trypsin activity in vitro) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when leupeptin fails to inhibit protease activity in specific experimental models?
- Troubleshooting steps :
- Verify buffer compatibility (e.g., avoid DTT-containing buffers, which reduce leupeptin’s efficacy).
- Test alternative inhibitors (e.g., aprotinin for serine proteases) to isolate the protease class involved.
- Use activity-based probes (e.g., fluorogenic substrates) to directly measure residual protease activity .
- Case study : In autophagy studies, leupeptin may incompletely inhibit lysosomal proteases; combine with pepstatin A (aspartic protease inhibitor) for robust results .
Q. What experimental designs are recommended to assess leupeptin’s off-target effects in signaling pathway studies (e.g., apoptosis, autophagy)?
- Controls : Include untreated samples and samples with alternative inhibitors (e.g., z-VAD-FMK for caspases).
- Multi-omics validation : Pair proteomic data (e.g., mass spectrometry) with transcriptomic analysis to distinguish direct protease inhibition from secondary effects .
- Dose-response curves : Identify concentrations where off-target effects emerge (e.g., mitochondrial toxicity at >50 µM in neuronal cells) .
Q. How can researchers optimize leupeptin (hemisulfate) protocols for in vivo studies, such as animal models of inflammation or neurodegeneration?
- Administration : Use intraperitoneal (IP) or intravenous (IV) routes at 10–20 mg/kg daily. Monitor plasma stability via HPLC to confirm bioavailability.
- Toxicity screening : Assess organ histopathology and serum biomarkers (e.g., ALT/AST for liver function) .
- Example : In a murine Alzheimer’s model, leupeptin reduced amyloid-beta accumulation by inhibiting calpain-mediated cleavage of presenilin-1 .
Methodological and Data Analysis Questions
Q. What statistical approaches are appropriate for analyzing leupeptin’s dose-dependent effects in high-throughput screens?
- Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate IC50 values.
- Quality controls : Include Z’-factor calculations to validate assay robustness (Z’ > 0.5 indicates reliable screening conditions) .
Q. How should researchers document leupeptin usage in publications to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
